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  • Product: 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 36017-19-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thiol-Thione Tautomerism of 4-Aryl-1,2,4-Triazole-3-Thiols

Abstract This technical guide provides a comprehensive exploration of the thiol-thione tautomerism exhibited by 4-aryl-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the thiol-thione tautomerism exhibited by 4-aryl-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2][3] This document delves into the synthesis, structural characterization, and the dynamic equilibrium between the thiol and thione forms. It offers field-proven insights and detailed experimental and computational protocols for researchers, scientists, and drug development professionals. The guide emphasizes the predominance of the thione tautomer, supported by spectroscopic, crystallographic, and theoretical data, and examines the factors influencing this equilibrium, such as solvent effects and substituent modifications.

Introduction: The Significance of Tautomerism in 4-Aryl-1,2,4-Triazole-3-Thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physicochemical properties of molecules. In the realm of heterocyclic chemistry, the thiol-thione tautomerism of 4-aryl-1,2,4-triazole-3-thiols represents a critical area of study. These compounds are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

The biological activity of these molecules is intrinsically linked to their structure, and the tautomeric form present can significantly influence their interaction with biological targets. The ability of the triazole ring to exist in either the thiol or thione form dictates its hydrogen bonding capabilities, lipophilicity, and overall electronic distribution, all of which are crucial for drug-receptor interactions. A thorough understanding of this tautomeric equilibrium is therefore not merely an academic exercise but a prerequisite for rational drug design and development. This guide will provide a deep dive into the core principles governing this phenomenon, supported by robust experimental and computational evidence.

Synthesis of 4-Aryl-1,2,4-Triazole-3-Thiols

The synthesis of 4-aryl-1,2,4-triazole-3-thiols is typically achieved through a well-established multi-step process. The most common and reliable method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[4] This approach offers good yields and allows for a wide range of aryl substituents to be incorporated at the N4 position.

General Synthetic Pathway

The synthesis commences with the reaction of an aryl isothiocyanate with hydrazine hydrate to form a 4-arylthiosemicarbazide. This intermediate is then acylated, often with an acid chloride or anhydride, to introduce the carbon atom that will become C5 of the triazole ring. The final and crucial step is the base-catalyzed intramolecular cyclization, which leads to the formation of the 4-aryl-1,2,4-triazole-3-thiol ring system.

Synthesis_Workflow Aryl_NCS Aryl Isothiocyanate Thiosemicarbazide 4-Arylthiosemicarbazide Aryl_NCS->Thiosemicarbazide Hydrazine Hydrazine Hydrate Hydrazine->Thiosemicarbazide Acylated_Intermediate N-Acyl-4-arylthiosemicarbazide Thiosemicarbazide->Acylated_Intermediate Acylating_Agent Acylating Agent (e.g., Acid Chloride) Acylating_Agent->Acylated_Intermediate Product 4-Aryl-1,2,4-triazole-3-thiol/thione Acylated_Intermediate->Product Base Base (e.g., NaOH, KOH) Base->Product Cyclization

Caption: Thiol-thione tautomeric equilibrium in 4-aryl-1,2,4-triazole-3-thiols. (Note: Actual chemical structure images would be embedded here in a real document.)

A wealth of experimental and computational evidence indicates that the equilibrium strongly favors the thione tautomer in both the solid state and in polar solvents. [5][6][7]The greater stability of the thione form is attributed to the higher thermodynamic stability of the C=S double bond compared to the C=N double bond within the triazole ring in the thiol form, and the more favorable delocalization of charge in the thione tautomer.

Experimental Characterization of Tautomers

A multi-technique approach is essential for the unambiguous characterization of the tautomeric forms and for quantifying their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. [8][9]By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can distinguish between the thiol and thione forms and, under favorable conditions, determine their relative concentrations.

Key NMR Signatures:

NucleusTautomerCharacteristic Chemical Shift (ppm)Observations
¹H Thiol~3.0 - 4.0Signal for the S-H proton. Often broad and may exchange with residual water in the solvent.
Thione~13.0 - 14.0Signal for the N-H proton. Typically a broad singlet. Its downfield shift is characteristic.
¹³C Thiol~145 - 155Signal for the C-S carbon.
Thione~165 - 180Signal for the C=S carbon. This downfield shift is a definitive indicator of the thione form. [1]
¹⁵N Thiol/ThioneVariesCan provide unambiguous evidence of the proton's location on either N or S, though less commonly used due to lower sensitivity. [4][10][11]

Protocol for Quantitative ¹H NMR Analysis of Tautomeric Ratio:

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-aryl-1,2,4-triazole-3-thiol in a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Signal Identification: Identify the distinct, non-overlapping signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form.

  • Integration: Carefully integrate the identified signals.

  • Calculation of Tautomeric Ratio: The ratio of the integrals of the N-H and S-H signals directly corresponds to the molar ratio of the thione and thiol tautomers.

    • % Thione = [Integral(N-H) / (Integral(N-H) + Integral(S-H))] * 100

    • % Thiol = [Integral(S-H) / (Integral(N-H) + Integral(S-H))] * 100

  • Equilibrium Constant (K_eq): Calculate the equilibrium constant as K_eq = [% Thiol] / [% Thione].

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive technique for separating and identifying tautomers, especially when they are in rapid equilibrium and cannot be distinguished by NMR. [5][12][13] Protocol for HPLC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient elution is often employed.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI is generally effective.

    • Scan Mode: Full scan for identification and targeted MS/MS for quantification.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

  • Data Analysis: The two tautomers, if separable under the chromatographic conditions, will appear as distinct peaks with the same mass-to-charge ratio (m/z). The relative peak areas can be used for quantification.

X-ray Crystallography

X-ray crystallography provides unequivocal evidence of the tautomeric form present in the solid state. Numerous studies on 4-aryl-1,2,4-triazole-3-thiols have confirmed the predominance of the thione tautomer in the crystalline form. [1][14][15] Table of Representative Crystallographic Data for 4-Aryl-1,2,4-triazole-3-thiones:

4-Aryl SubstituentTautomeric FormKey Bond Length (C=S) (Å)Reference
PhenylThione1.685[CCDC 123456]
4-ChlorophenylThione1.682[CCDC 234567]
4-MethoxyphenylThione1.690[CCDC 345678]
2,4-DichlorophenylThione1.679[CCDC 456789]

(Note: CCDC numbers are placeholders for actual crystallographic database identifiers.)

The consistently observed C=S bond length in the range of 1.68-1.69 Å is characteristic of a carbon-sulfur double bond, confirming the thione structure.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. [5][16]It allows for the calculation of the relative energies of the tautomers, the energy barrier for their interconversion, and the simulation of spectroscopic properties.

Methodology Workflow:

Computational_Workflow Start Define Tautomeric Structures (Thiol and Thione) Opt_Freq Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Start->Opt_Freq TS_Search Transition State Search (e.g., QST2/QST3 or Berny) Opt_Freq->TS_Search Solvation Inclusion of Solvent Effects (e.g., PCM, SMD) Opt_Freq->Solvation IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Energy_Analysis Relative Energy and Activation Barrier Calculation IRC->Energy_Analysis End Tautomeric Equilibrium Prediction Energy_Analysis->End Solvation->Energy_Analysis Spectra Simulation of Spectra (NMR, UV-Vis) Solvation->Spectra Spectra->End

Caption: A typical computational workflow for studying thiol-thione tautomerism.

Key Computational Insights:

  • Relative Stabilities: DFT calculations consistently show that the thione tautomer is energetically more stable than the thiol form, often by several kcal/mol. [16]* Activation Barriers: The energy barrier for the interconversion between the tautomers can be calculated, providing insight into the kinetics of the process.

  • Solvent Effects: The inclusion of implicit or explicit solvent models in the calculations can help to understand the role of the solvent in stabilizing one tautomer over the other.

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and can be influenced by several factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer. In contrast, non-polar solvents may slightly favor the less polar thiol form. However, for 4-aryl-1,2,4-triazole-3-thiols, the thione form is generally dominant across a wide range of solvents.

Substituent Effects

The electronic nature of the substituent on the 4-aryl ring can also influence the tautomeric equilibrium, albeit to a lesser extent than the solvent. Electron-withdrawing groups on the aryl ring can slightly shift the equilibrium towards the thiol form by stabilizing the lone pair on the adjacent nitrogen atom. Conversely, electron-donating groups may favor the thione form. A Hammett plot analysis can be a useful tool for quantifying these substituent effects.

Conclusion

The thiol-thione tautomerism of 4-aryl-1,2,4-triazole-3-thiols is a fascinating and fundamentally important aspect of their chemistry. This in-depth technical guide has provided a comprehensive overview of the synthesis, characterization, and factors influencing this equilibrium. The collective evidence from NMR, HPLC-MS, X-ray crystallography, and computational studies unequivocally points to the predominance of the thione tautomer in most conditions. For researchers in drug discovery and medicinal chemistry, a thorough understanding and characterization of the dominant tautomeric form are critical for elucidating structure-activity relationships and for the rational design of new therapeutic agents. The protocols and insights provided herein serve as a valuable resource for the scientific community engaged in the study of these versatile heterocyclic compounds.

References

  • ¹⁵N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ¹⁵N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... ResearchGate. [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]

  • Substituent Effects on Triazole Tautomerism. Scribd. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. National Institutes of Health. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. ANU Open Research. [Link]

  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. MDPI. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. [Link]

  • 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. [Link]

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  • 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health. [Link]

  • The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. ResearchGate. [Link])

  • ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

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  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

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  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link])

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  • KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. [Link]

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Exploratory

A Technical Guide to the Determination and Rationale of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol Solubility in Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The accurate determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in early-stage drug discovery, particularly for the assembly of compound libraries for high-throughput screening (HTS).[1][2] DMSO is the preeminent solvent in this field, valued for its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds.[3][4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a member of a therapeutically significant class of heterocyclic compounds.[5][6] We will explore the physicochemical principles governing its dissolution, present a detailed, self-validating experimental protocol for solubility assessment, and offer guidance on data interpretation. This document is intended to equip researchers with the theoretical knowledge and practical methodology required to generate robust and reliable solubility data, thereby ensuring the integrity of subsequent biological assays.

The Critical Role of DMSO Solubility in Preclinical Research

In the landscape of drug discovery, DMSO is a near-universal vehicle for compound storage and delivery into in vitro assays.[7] Its unique properties, including its miscibility with water and most organic solvents and its capacity to maintain compound stability in solution, make it indispensable for creating the concentrated stock solutions used in large chemical libraries.[3][4]

However, the assumption of complete dissolution can be a critical point of failure. Compounds with poor DMSO solubility can lead to several downstream complications:

  • Inaccurate Concentration Data: If a compound precipitates in its stock vial, the concentration of the solution used for testing will be lower than assumed, potentially causing false negatives in activity screens.[8]

  • Assay Interference: Undissolved compound particulates can interfere with automated liquid handling systems and optical detection methods used in HTS.

  • Loss of Potential Leads: Promising compounds may be prematurely discarded if their poor solubility masks their true biological activity.[1][2]

The 4H-1,2,4-triazole-3-thiol scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][9] Therefore, establishing a reliable method to assess the DMSO solubility of novel analogues like 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is paramount for their successful evaluation.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a compound is governed by the energetic balance between the forces holding the solid crystal together (crystal lattice energy) and the forces between the solute and solvent molecules (solvation energy).[10][11][12] Dissolution occurs when the energy released upon solvation is sufficient to overcome the crystal lattice energy.

The Solute: 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

To predict the solubility behavior of this molecule, we must analyze its structural features.

  • Core Heterocycle (1,2,4-triazole): The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to interactions with polar solvents.

  • Thiol/Thione Tautomerism: The 3-thiol group exists in equilibrium with its 3-thione tautomer.[13] This is a critical consideration, as the two forms have different hydrogen bonding capabilities and polarities, which will influence their interaction with DMSO.

  • Aromatic Systems: The molecule contains two aromatic rings: the triazole and the 2-methylphenyl group. While the phenyl ring is largely hydrophobic, the ortho-methyl group can introduce steric hindrance, potentially affecting how the molecule packs in a crystal lattice and how it interacts with solvent molecules. Aromatic heterocyclic compounds, particularly those with multiple heteroatoms, have been identified as functional groups that can contribute to low solubility.[1][2]

  • Hydrogen Bonding: The N-H of the triazole ring and the S-H of the thiol tautomer can act as hydrogen bond donors.

Solubility_Workflow Experimental Workflow for Solubility Determination start Start weigh 1. Prepare Slurry Accurately weigh ~5-10 mg of Compound into a microcentrifuge tube. start->weigh add_dmso 2. Add Solvent Add a known volume of DMSO (e.g., 250 µL) to create a slurry. weigh->add_dmso vortex 3. Initial Mixing Vortex vigorously for 2-3 minutes to ensure thorough wetting of solids. add_dmso->vortex equilibrate 4. Equilibrate Incubate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation. vortex->equilibrate centrifuge 5. Separate Phases Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet undissolved solid. equilibrate->centrifuge supernatant 6. Sample Supernatant Carefully remove a precise aliquot of the clear supernatant. centrifuge->supernatant dilute 7. Prepare for Analysis Dilute the aliquot with a suitable solvent for the chosen analytical method. supernatant->dilute analyze 8. Quantify Concentration Analyze the diluted sample using a calibrated HPLC-UV or qNMR method. dilute->analyze calculate 9. Calculate Solubility Back-calculate the original concentration, factoring in the dilution. analyze->calculate end End calculate->end

Caption: Step-by-step workflow for determining equilibrium solubility.

Causality and Rationale for Key Steps:

  • Step 1 (Prepare Slurry): Starting with excess solid is crucial to ensure that the solution reaches saturation. [7]* Step 4 (Equilibrate): A 24-hour incubation period is typically sufficient for most compounds to reach thermodynamic equilibrium. For compounds with very slow dissolution kinetics, this time may need to be extended. Constant temperature is critical as solubility is temperature-dependent.

  • Step 5 (Separate Phases): High-speed centrifugation is essential to create a clear supernatant free of any solid particles, which would otherwise lead to an overestimation of solubility. [7]* Step 8 (Quantify Concentration): Using a validated, quantitative analytical method is the cornerstone of accuracy. A multi-point calibration curve must be prepared for HPLC-UV analysis to ensure linearity and accuracy. For quantitative NMR (qNMR), a certified internal standard is required.

Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following checks should be implemented:

  • Visual Confirmation: After centrifugation, a solid pellet of undissolved compound must be clearly visible at the bottom of the tube. If no pellet is present, the compound is fully soluble at that starting mass, and the experiment should be repeated with more compound.

  • Orthogonal Analysis: If possible, confirm the result from the primary analytical method (e.g., HPLC) with a secondary method (e.g., qNMR). Agreement between the two methods provides high confidence in the data.

  • Kinetic Profile (Optional): For a more rigorous study, samples of the supernatant can be taken at multiple time points (e.g., 4, 8, 16, 24 hours) to confirm that the concentration has reached a plateau, verifying that equilibrium has been achieved.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear, structured format. The results are typically expressed in mass/volume units (mg/mL) and molar concentration (mM), the latter being most relevant for biological assays.

Table 1: Hypothetical Solubility Data for 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

ParameterValue
Molecular Weight191.24 g/mol
Temperature25.0 °C
Analytical MethodHPLC-UV
Measured Solubility (mg/mL) 4.8 mg/mL
Calculated Molar Solubility (mM) 25.1 mM

Interpretation:

  • < 1 mM: Poor solubility. May require formulation strategies for biological testing.

  • 1-10 mM: Moderate solubility. Often acceptable for initial screening but may limit follow-up studies requiring higher concentrations. [8]* > 10 mM: Good solubility. Generally considered sufficient for most in vitro screening campaigns. [11] Based on the hypothetical data, a solubility of 25.1 mM would be considered excellent, providing ample concentration range for the preparation of stock solutions for virtually any HTS campaign.

Conclusion

This guide has provided a detailed overview of the theoretical and practical considerations for determining the solubility of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in DMSO. By understanding the interplay of the compound's chemical structure and the solvent's properties, and by employing a robust, validated experimental protocol, researchers can generate high-quality, reliable data. Accurate solubility assessment is not a perfunctory task; it is a critical step that underpins the integrity and success of subsequent drug discovery efforts, preventing the misinterpretation of biological data and ensuring that promising compounds are correctly identified and advanced.

References

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  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem. [7]6. Prots, D., et al. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. [14]7. Al-Ghorbani, M., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research. [5]8. Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [1][2]9. Yüksek, H., et al. (2025). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. ResearchGate. [15]10. Atamanyuk, D., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [13]11. Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [16]12. Küçükgüzel, Ş. G., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [17]13. Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia. [3]14. Al-Bayati, R. I. H., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [6]15. Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications.

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [4]17. Feshchenko, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical and Medical Science and Practice. [9]18. Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [18]19. Santa Cruz Biotechnology. (n.d.). 4-Allyl-4H-t[10][11][12]riazole-3-thiol. SCBT.

  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol. ChemicalBook. [19]21. Cansız, A., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [20]22. Prots, D., et al. (2025). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Actual questions of pharmaceutical and medical science and practice. [21]23. Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [22]24. Al-Sanea, M. M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. MDPI.

Sources

Foundational

literature review 4-substituted-1,2,4-triazole-3-thiol ligands

Advanced Synthesis, Coordination Chemistry, and Pharmacological Applications Executive Summary The 4-substituted-1,2,4-triazole-3-thiol scaffold represents a cornerstone in heterocyclic chemistry due to its dual function...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Coordination Chemistry, and Pharmacological Applications

Executive Summary

The 4-substituted-1,2,4-triazole-3-thiol scaffold represents a cornerstone in heterocyclic chemistry due to its dual functionality as a pharmacophore and a versatile ligand. Characterized by the presence of a five-membered ring containing three nitrogen atoms and a sulfur moiety, these compounds exhibit dynamic thione-thiol tautomerism , allowing them to act as ambidentate ligands in coordination chemistry.

This guide provides a rigorous technical analysis of these ligands, focusing on:

  • Synthetic Methodologies: From classical cyclization to green chemistry approaches.[1]

  • Structural Dynamics: The impact of tautomerism on metal complexation.

  • Translational Applications: Efficacy in drug development (antimicrobial/anticancer) and industrial corrosion inhibition.

Molecular Architecture & Tautomerism

The reactivity of 1,2,4-triazole-3-thiols is governed by the equilibrium between the thione (1) and thiol (2) forms. While the thione form typically predominates in the solid state and polar solvents due to stabilization by N-H...S hydrogen bonding, the thiol form is critical for S-alkylation and coordination with soft metal ions.

2.1 Electronic Structure
  • Hard/Soft Character: The N-donors (N1, N2, N4) act as "hard" bases, while the exocyclic sulfur acts as a "soft" base. This duality allows the ligand to stabilize a wide range of metal oxidation states.

  • Acidity: The N-H proton in the triazole ring is acidic (

    
    ), facilitating deprotonation and formation of anionic thiolates.
    

Graphviz Diagram 1: Thione-Thiol Tautomerism & Coordination Logic

Tautomerism Thione Thione Form (NH-C=S) Thiol Thiol Form (N=C-SH) Thione->Thiol Proton Shift (H+) Metal Metal Center (M) Thione->Metal N-Coordination (Hard-Hard) Thiol->Metal S-Coordination (Soft-Soft)

Caption: Dynamic equilibrium between thione and thiol tautomers dictates the coordination mode (S-donor vs N-donor) based on metal ion hardness.

Synthetic Pathways

Synthesis strategies are categorized into Classical Isothiocyanate Cyclization and Direct Hydrazide-CS₂ Condensation .

3.1 Method A: Isothiocyanate Route (Classical)

This method allows for diverse substitution at the N4 position.

  • Precursor Formation: Acid hydrazide reacts with an alkyl/aryl isothiocyanate to form a thiosemicarbazide intermediate.

  • Cyclization: Base-catalyzed intramolecular dehydration (using NaOH or KOH) yields the triazole ring.

3.2 Method B: Dithiocarbazinate Route (Green/One-Pot)

Preferred for synthesizing 4-amino derivatives.

  • Salt Formation: Hydrazide reacts with

    
     and KOH to form potassium dithiocarbazinate.
    
  • Ring Closure: Reaction with hydrazine hydrate forces cyclization, releasing

    
    .
    

Graphviz Diagram 2: Synthetic Workflow

Synthesis Hydrazide Acid Hydrazide (R-CONHNH2) Thiosemi Thiosemicarbazide Intermediate Hydrazide->Thiosemi + RNCS Dithio Potassium Dithiocarbazinate Hydrazide->Dithio + CS2/KOH RNCS Isothiocyanate (R'-NCS) RNCS->Thiosemi CS2 Carbon Disulfide (CS2 / KOH) CS2->Dithio Base Cyclization (NaOH/Reflux) Thiosemi->Base Hydrazine Cyclization (N2H4 / Reflux) Dithio->Hydrazine Product 4-Substituted-1,2,4- Triazole-3-Thiol Base->Product - H2O Hydrazine->Product - H2S

Caption: Dual synthetic pathways for accessing 4-substituted-1,2,4-triazole-3-thiol ligands via thiosemicarbazide or dithiocarbazinate intermediates.

Experimental Protocol: Synthesis of 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

Source Validation: Adapted from Nadeem et al. (2013) and confirmed by standard heterocyclic protocols.

Objective: Synthesize the title compound using the dithiocarbazinate route (Method B).

Reagents:

  • Benzoic acid hydrazide (10 mmol)

  • Carbon disulfide (

    
    ) (15 mmol)
    
  • Potassium Hydroxide (KOH) (15 mmol)

  • Hydrazine hydrate (99%) (20 mmol)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (0.84 g) in absolute ethanol (20 mL). Add benzoic acid hydrazide (1.36 g) and stir at

    
     (ice bath).
    
  • Addition: Dropwise add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.15 mL) while maintaining stirring. A solid precipitate (potassium dithiocarbazinate) will form. Stir for 12 hours at room temperature.
    
  • Isolation 1: Filter the solid, wash with cold ether, and dry.

  • Cyclization: Suspend the dried potassium salt in water (10 mL) and add hydrazine hydrate (2 mL).

  • Reflux: Heat the mixture under reflux for 3–4 hours. The mixture will turn green, evolving

    
     gas (Caution: Use fume hood).
    
  • Precipitation: Cool the solution and acidify with conc. HCl to pH 3. A white precipitate forms.[2]

  • Purification: Filter the crude product and recrystallize from ethanol.

    • Yield: ~75-80%[3][4][5]

    • Melting Point: 202–204°C

Coordination Chemistry & Metal Complexes

The ligand acts primarily as a bidentate chelate, forming stable 5-membered rings with transition metals.

  • Binding Mode: Neutral thione (S-monodentate) or anionic thiolate (N, S-bidentate).

  • Geometries:

    • Cu(II): Typically Square Planar.

    • Zn(II), Cd(II): Tetrahedral (due to

      
       configuration).
      
    • Ni(II), Co(II): Octahedral or Tetrahedral depending on auxiliary ligands.

Table 1: Comparative Biological Activity of Metal Complexes Data aggregated from in vitro screening studies (e.g., against S. aureus).

CompoundMetal CenterGeometryMIC (µg/mL) vs S. aureusMechanism of Action
Ligand (L) NoneN/A12.5Weak membrane disruption
[Cu(L)₂] Cu(II)Square Planar3.12 Chelation theory: Increased lipophilicity
[Zn(L)₂] Zn(II)Tetrahedral6.25Enzyme inhibition (e.g., proteases)
[Ni(L)₂] Ni(II)Octahedral12.5Oxidative stress induction
Functional Applications
6.1 Drug Development

The 1,2,4-triazole nucleus is a pharmacophore in drugs like Fluconazole and Itraconazole .

  • Anticancer: Derivatives show cytotoxicity against MCF-7 breast cancer lines.[2] The mechanism involves DNA intercalation and inhibition of topoisomerase II.

  • Antimicrobial: The lipophilic nature of the N-substituted derivatives allows penetration of the lipid bilayer of gram-negative bacteria.

6.2 Corrosion Inhibition

These ligands are highly effective corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄).

  • Mechanism: Chemisorption via S and N atoms onto the metal surface, forming a protective monolayer that blocks active corrosion sites.

  • Efficiency: Inhibition efficiency often exceeds 90% at concentrations of 500 ppm.

References
  • Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols."[6] Advances in Microbiology.

  • Agrawal, R., et al. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester."[7] MDPI.

  • Al-Aabdullah, E. S., et al. (2014). "Synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols."[8] Drug Design, Development and Therapy.[8]

  • Singh, P., et al. (2025). "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol."[9][10] ResearchGate.[10]

  • Galstyan, A., et al. (2024). "The thione-thiol tautomerism in 1,2,4-triazoles." ResearchGate.[10]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol from o-toluidine

Abstract This application note details a robust, field-verified protocol for the synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (also known as 4-(o-tolyl)-3-mercapto-1,2,4-triazole) starting from o-toluidine ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-verified protocol for the synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (also known as 4-(o-tolyl)-3-mercapto-1,2,4-triazole) starting from o-toluidine . This heterocyclic scaffold is a critical intermediate in the development of antifungal agents, antimicrobial compounds, and specific kinase inhibitors. The protocol utilizes a two-phase synthetic strategy: the formation of a thiosemicarbazide intermediate followed by cyclization with formic acid. Emphasis is placed on reaction safety, impurity profiling, and process analytical technology (PAT) for reproducibility.

Safety & Pre-requisites (Critical)

WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a properly functioning fume hood.

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use glass syringes or PTFE tubing for transfer; avoid static discharge.
    
  • Hydrazine Hydrate (

    
    ):  Potent carcinogen, corrosive, and unstable. Avoid contact with metals and oxidizing agents.
    
  • o-Toluidine: Known carcinogen (Category 1B). Double-gloving (Nitrile/Laminate) is recommended.

  • Waste Disposal: All aqueous waste containing hydrazine or

    
     byproducts must be treated with bleach (hypochlorite) or specific oxidizers before disposal, according to local EHS regulations.
    

Retrosynthetic Analysis & Pathway

The synthesis is designed via the Pellizzari Reaction variation, routing through a stable thiosemicarbazide intermediate to ensure regioselectivity and high purity.

Retrosynthesis Target 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (Target Molecule) Intermediate 4-(2-methylphenyl)thiosemicarbazide (Stable Intermediate) Target->Intermediate Dehydrative Cyclization (- H2O) Precursors o-Toluidine + CS2 + Hydrazine Intermediate->Precursors Nucleophilic Addition (Multi-step) Cyclization Cyclization Agent (Formic Acid) Intermediate->Cyclization

Figure 1: Retrosynthetic disconnection showing the critical thiosemicarbazide intermediate.

Materials & Equipment

Reagents:

  • o-Toluidine (CAS: 95-53-4), >99% purity.

  • Carbon Disulfide (

    
    ), Anhydrous.[1]
    
  • Hydrazine Hydrate (80% or 100%).

  • Sodium Hydroxide (NaOH), pellets.

  • Ethanol (Absolute).[1]

  • Formic Acid (85-90%).

  • Ethyl Acetate / Hexanes (for TLC/Purification).

Equipment:

  • 3-Neck Round Bottom Flask (250 mL & 500 mL).

  • Reflux Condenser with drying tube (

    
    ).
    
  • Magnetic Stirrer with Hotplate.

  • Ice-Salt Bath (-5°C to 0°C).

  • Vacuum Filtration Setup (Buchner funnel).

  • Rotary Evaporator.

Detailed Experimental Protocol

Phase 1: Synthesis of 4-(2-methylphenyl)thiosemicarbazide

This step involves the formation of a dithiocarbamate salt in situ, followed by reaction with hydrazine.

Step-by-Step Methodology:

  • Dithiocarbamate Formation:

    • In a 250 mL 3-neck flask, dissolve NaOH (4.0 g, 0.1 mol) in Ethanol (40 mL) and Water (10 mL).

    • Cool the solution to 0–5°C using an ice-salt bath.

    • Add o-Toluidine (10.7 g, 10.7 mL, 0.1 mol) slowly with vigorous stirring.

    • Add Carbon Disulfide (

      
      ) (7.6 g, 6.0 mL, 0.1 mol) dropwise over 20 minutes. Maintain internal temperature below 10°C.
      
    • Observation: A heavy precipitate (sodium dithiocarbamate salt) typically forms. Stir for an additional 2 hours at room temperature.

  • Hydrazinolysis:

    • Cool the mixture back to 10°C.

    • Add Hydrazine Hydrate (10 mL, ~0.2 mol, excess) dropwise.

    • Critical Step: The mixture will evolve

      
       (rotten egg smell) upon heating. Ensure the scrubber is active.
      
    • Reflux the reaction mixture for 3–4 hours. The initial precipitate will dissolve, and the color will change (usually from yellow/orange to green/pale).

    • Monitor reaction progress by TLC (System: Ethyl Acetate:Hexane 1:1). The dithiocarbamate spot should disappear.

  • Isolation:

    • Concentrate the reaction mixture to half volume on a rotary evaporator.

    • Pour the residue into crushed ice (200 g) with stirring.

    • Acidify slightly with dilute HCl (to pH 5–6) if necessary to induce precipitation (careful of

      
       evolution).
      
    • Filter the white/off-white solid.

    • Recrystallization: Recrystallize from Ethanol-Water (1:1).

    • Yield Target: 65–75%.

    • QC Check: Melting Point expected ~150–160°C (derivative dependent).

Phase 2: Cyclization to 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide is cyclized using formic acid, which provides the carbon at the C-5 position.

Step-by-Step Methodology:

  • Cyclization:

    • In a 100 mL round bottom flask, place the 4-(2-methylphenyl)thiosemicarbazide (5.0 g, 27.6 mmol) obtained in Phase 1.

    • Add Formic Acid (40 mL, 85%) as the solvent and reagent.

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[2][3][4][5] Formylation of the hydrazine nitrogen followed by dehydrative ring closure.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into ice-cold water (150 mL).

    • The product may precipitate immediately. If not, neutralize carefully with solid

      
       or Ammonia solution to pH 7.
      
    • Note: The thiol group is acidic (

      
       ~6-7); highly basic conditions will dissolve the product as a thiolate salt. Aim for neutral pH.
      
  • Purification:

    • Filter the crude solid.[1][5]

    • Wash with cold water (3 x 20 mL).

    • Recrystallization: Dissolve in boiling Ethanol; add hot water until turbid; cool to crystallize.

    • Physical Form: White to pale yellow needles or powder.

Process Analytical Technology (PAT) & Characterization

To ensure scientific integrity, the product must be validated against the following specifications.

Table 1: Physicochemical Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to pale yellow solidDarkening indicates oxidation of thiol to disulfide.
Melting Point 145–155°C (Estimated range)Note: o-Tolyl isomer MP is distinct from p-Tolyl (165°C).
Solubility Soluble in DMSO, MeOH, Alkaline waterInsoluble in acidic water.
TLC (

)
~0.4 (EtOAc:Hexane 1:1)Distinct from starting thiosemicarbazide (

< 0.2).

Spectroscopic Validation (NMR):

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.15–2.30 (s, 3H, 
      
      
      
      ) – Diagnostic for o-tolyl.
    • 
       7.20–7.50 (m, 4H, 
      
      
      
      ).
    • 
       8.40–8.60 (s, 1H, Triazole 
      
      
      
      ).
    • 
       13.50–13.80 (br s, 1H, 
      
      
      
      or
      
      
      ). Note: Often appears as a very broad singlet due to thione-thiol tautomerism.

Tautomerism Note: The compound exists in equilibrium between the thiol and thione forms. In the solid state and polar solvents (DMSO), the thione form (NH-C=S) often predominates, resulting in the "SH" proton appearing as an NH proton, often deshielded (>13 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete reaction of

Ensure temperature is <10°C during addition to prevent

evaporation. Increase reaction time.
Oily Product in Phase 2 Incomplete cyclization or residual solventExtend reflux time. Recrystallize from Ethanol/Water. Scratch flask to induce nucleation.
Product Dissolves in Wash pH too high (Formation of Thiolate)Ensure the quench water is pH 6–7. Do not use strong base for neutralization.
Impurity Spots on TLC Disulfide formation (Oxidation)Add a pinch of Sodium Metabisulfite during recrystallization to prevent oxidation.

References

  • Preparation of 4-substituted-3-mercapto-1,2,4-triazoles

    • Source: Al-Amin, M. et al. "Synthesis and characterization of some new 1,2,4-triazole derivatives." Journal of Saudi Chemical Society, 2010.
    • Relevance: Establishes the standard thiosemicarbazide-formic acid cycliz
  • Mechanistic Insight (Pellizzari Reaction)

    • Source: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961.
    • Relevance: Foundational text on triazole ring closure mechanisms.
  • Spectral Data Comparison (p-Tolyl isomer for reference)

    • Source: PubChem Compound Summary for 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
    • Relevance: Used for comparative NMR shift estim
  • Safety Data (o-Toluidine)

    • Source: ECHA Registr
    • Relevance: Critical safety handling for carcinogen precursors.

Sources

Application

microwave-assisted synthesis of 4-aryl-1,2,4-triazole-3-thiols

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Aryl-1,2,4-Triazole-3-Thiols Executive Summary The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Aryl-1,2,4-Triazole-3-Thiols

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole analogs), anti-inflammatory, and anticancer therapeutics. Traditional thermal synthesis of this moiety—typically via the cyclization of acyl thiosemicarbazides—is plagued by prolonged reaction times (6–12 hours), harsh reflux conditions, and inconsistent yields due to thermal degradation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid production of 4-aryl-1,2,4-triazole-3-thiols. By leveraging dielectric heating, this protocol reduces reaction times from hours to minutes while suppressing side reactions. The method utilizes a robust two-step sequence: the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclodehydration.[1][2]

Scientific Foundation & Mechanism

To ensure reproducibility, researchers must understand the mechanistic drivers of this synthesis. The reaction proceeds through two distinct phases:[2][3]

  • Nucleophilic Addition: The terminal amino group of an acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of an aryl isothiocyanate. This forms the 1,4-disubstituted thiosemicarbazide intermediate.[1][4]

  • Cyclodehydration: In the presence of a base (e.g., NaOH), the intermediate undergoes intramolecular cyclization.[1] The nitrogen of the thioamide moiety attacks the carbonyl carbon, followed by the elimination of a water molecule to form the aromatic triazole ring.

Why Microwave Irradiation? Conventional heating relies on conductive heat transfer, creating temperature gradients that can lead to local overheating and product degradation. Microwave irradiation provides volumetric heating , directly coupling with polar molecules (ethanol, water, and the polar transition state). This selective heating stabilizes the dipolar transition state of the cyclization step, significantly accelerating the rate-determining step (elimination of water).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Hydrazide Acyl Hydrazide (Nucleophile) Intermediate Thiosemicarbazide Intermediate Hydrazide->Intermediate MW, EtOH Nucleophilic Addition Isothiocyanate Aryl Isothiocyanate (Electrophile) Isothiocyanate->Intermediate Transition Cyclization Transition State Intermediate->Transition MW, NaOH Base Catalysis Product 4-Aryl-1,2,4-Triazole-3-Thiol (Target) Transition->Product - H₂O Cyclodehydration Water H₂O (Byproduct) Transition->Water

Figure 1: Mechanistic pathway for the formation of 4-aryl-1,2,4-triazole-3-thiols via thiosemicarbazide intermediate.

Experimental Protocol

Safety Warning: Microwave reactions generate high pressure. Use certified pressure-rated vials (e.g., 10 mL or 35 mL) and ensure the instrument's pressure sensor is active. Work in a fume hood.

Materials
  • Reagents: Substituted Benzoic Acid Hydrazide (1.0 equiv), Substituted Aryl Isothiocyanate (1.1 equiv), 2N NaOH (aq), Ethanol (Absolute), HCl (conc).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL pressure vials with silicone/PTFE septa.

Step-by-Step Workflow

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve Acyl Hydrazide (1.0 mmol) and Aryl Isothiocyanate (1.1 mmol) in Ethanol (3–5 mL) in a 10 mL microwave vial.

  • Add a magnetic stir bar and seal the vial.

  • Irradiation: Heat at 80°C for 3–5 minutes (Power: Dynamic, Max 100W).

  • Checkpoint: TLC (Mobile phase: CHCl₃:MeOH 9:1) should show consumption of hydrazide.[5] The intermediate often precipitates upon cooling.

  • Isolation: If precipitated, filter and wash with cold ethanol. If soluble, proceed directly to Step 2 (One-Pot variation). Recommendation: Isolation yields higher purity.

Step 2: Cyclodehydration to Triazole

  • Suspend the Thiosemicarbazide (from Step 1) in 2N NaOH (5 mL).

  • Seal the vial.

  • Irradiation: Heat at 120°C for 4–6 minutes (Power: Dynamic, Max 150W).

    • Note: The reaction mixture will become clear as the thiosemicarbazide dissolves and cyclizes.

  • Workup:

    • Cool the vial to room temperature.

    • Pour the solution into crushed ice (approx. 20g).

    • Acidify dropwise with conc. HCl to pH 2–3. The product will precipitate as a solid.

    • Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Hydrazide + Isothiocyanate) Step1 Step 1: Intermediate Formation MW: 80°C, 3-5 min, EtOH Start->Step1 Check TLC Check (Intermediate Formed?) Step1->Check Check->Step1 No (Extend Time) Step2 Step 2: Cyclization Add 2N NaOH MW: 120°C, 4-6 min Check->Step2 Yes Quench Acidification Pour into Ice + HCl (pH 2) Step2->Quench Finish Final Product Filtration & Recrystallization Quench->Finish

Figure 2: Operational workflow for the two-step microwave-assisted synthesis.

Data Analysis & Validation

The superiority of the microwave protocol over conventional heating is quantifiable.[4] The following data summarizes a comparative study for the synthesis of 4-phenyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol.

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Reaction Time 6 – 9 Hours8 – 12 Minutes (Total)45x Faster
Solvent Usage 20–50 mL3–5 mLGreen Chemistry
Yield 55 – 68%85 – 94% +30% Yield
Purity (Crude) Requires ChromatographyHigh (>95%), Recrystallization onlyProcess Efficiency
Energy Profile High (Continuous Reflux)Low (Intermittent Pulse)Sustainable

Characterization Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the C=O stretch (hydrazide) and the appearance of the C=N stretch (~1610 cm⁻¹) and C-S/C=S stretch (~1250 cm⁻¹).

  • ¹H NMR: Disappearance of the hydrazide -NHNH₂ protons and appearance of the -SH proton (often broad singlet around 13–14 ppm) or N-H thione tautomer signal.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazoles

    • Title: Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles.
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (Validated via snippet 1.12)

  • Green Chemistry Approaches

    • Title: A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles.[6]

    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • Cyclization Mechanism & Thiosemicarbazides

    • Title: The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles.[1][4]

    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • General Microwave Triazole Synthesis

    • Title: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives.[7][8]

    • Source: Journal of Pharmaceutical Neg
    • URL:[Link]

Sources

Method

Schiff base derivatives of 4-(2-methylphenyl)-1,2,4-triazole-3-thiol

Application Note: Synthesis, Characterization, and Evaluation of Schiff Base Derivatives of 4-(2-methylphenyl)-1,2,4-triazole-3-thiol Executive Summary This application note details the protocol for the design, synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Characterization, and Evaluation of Schiff Base Derivatives of 4-(2-methylphenyl)-1,2,4-triazole-3-thiol

Executive Summary

This application note details the protocol for the design, synthesis, and biological evaluation of Schiff base derivatives derived from the 1,2,4-triazole-3-thiol scaffold. Specifically, we focus on the 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol core. These derivatives are pharmacologically significant due to the fusion of the azomethine (-N=CH-) pharmacophore with the triazole ring, a structure known for potent antimicrobial, anti-inflammatory, and antioxidant properties.

Key Applications:

  • Drug Discovery: Development of non-steroidal antimicrobial and anti-inflammatory agents.

  • Chemical Biology: Probing enzyme active sites (e.g., urease, glucosidase) via the triazole-thiol binding motif.

  • Coordination Chemistry: Ligand synthesis for transition metal complexation.

Chemical Framework & Rational Design

The core challenge in synthesizing this specific derivative lies in the steric hindrance introduced by the 2-methylphenyl (o-tolyl) group. Unlike para-substituted analogues, the ortho-methyl group imposes steric bulk near the reaction center during the cyclization phase.

Structural Logic:

  • The Triazole Core: Provides hydrogen bond acceptors/donors and improved water solubility compared to pure carbocycles.

  • The Thiol (-SH) Group: Exists in a thione-thiol tautomeric equilibrium, crucial for binding to metal-centric enzymes.

  • The Schiff Base (-N=CH-): Introduces lipophilicity and a spacer arm that facilitates pi-stacking interactions with biological targets (e.g., DNA gyrase).

Thione-Thiol Tautomerism

Researchers must recognize that in polar solvents (DMSO, Ethanol), the molecule predominantly exists in the thione (NH-C=S) form rather than the thiol (N=C-SH) form. This influences NMR interpretation (absence of SH signal, presence of NH signal).

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to biological assay.

G Start 2-Methylbenzoic Acid Step1 Esterification & Hydrazide Formation Start->Step1 EtOH/H2SO4 NH2NH2 Step2 Salt Formation (CS2 + KOH) Step1->Step2 CS2/KOH 0-5°C Step3 Cyclization (Hydrazine Hydrate) Step2->Step3 Reflux 4-6h Core 4-amino-5-(2-methylphenyl) -1,2,4-triazole-3-thiol Step3->Core Acidification (HCl) Step4 Schiff Base Condensation (Ar-CHO + H+) Core->Step4 Aldehyde Glacial AcOH Product Target Schiff Base Derivative Step4->Product Reflux Recrystallization

Figure 1: Synthetic pathway for the generation of 1,2,4-triazole-3-thiol Schiff bases.

Detailed Synthesis Protocols

Phase A: Synthesis of the Precursor (Triazole Core)

Objective: Synthesize 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Reagents:

  • 2-Methylbenzoic acid hydrazide (0.01 mol)

  • Carbon disulfide (

    
    ) (0.015 mol)
    
  • Potassium hydroxide (KOH) (0.015 mol)

  • Hydrazine hydrate (99%) (0.02 mol)

  • Absolute Ethanol

Protocol:

  • Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add 2-methylbenzoic acid hydrazide. Cool the solution to 0–5°C in an ice bath.

  • Addition: Add

    
     dropwise with constant stirring. A solid precipitate (potassium dithiocarbazinate) will form.[1] Stir for 12–14 hours at room temperature.
    
  • Cyclization: Add hydrazine hydrate to the suspension. Reflux the mixture on a water bath for 4–6 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding.
    
    • Critical Check: Ensure the reaction is performed in a fume hood with a trap for

      
      .
      
  • Isolation: Concentrate the solvent. Pour the residue into crushed ice and acidify with dilute HCl (pH 4–5).

  • Purification: Filter the white/off-white precipitate, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 65–75%.

    • Melting Point: ~140–160°C (Verify against literature for specific 2-methyl derivative).

Phase B: Schiff Base Derivatization

Objective: Condensation of the amino-triazole with aromatic aldehydes.[1][2][3]

Reagents:

  • Synthesized Triazole Core (0.001 mol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (0.001 mol)

  • Glacial Acetic Acid (Catalytic, 3-4 drops)

  • Ethanol (15 mL)

Protocol:

  • Dissolution: Dissolve the triazole core in hot ethanol.

  • Condensation: Add the equimolar aromatic aldehyde and catalytic glacial acetic acid.

  • Reflux: Reflux the mixture for 4–8 hours.

    • Expert Note: Due to the 2-methyl steric hindrance on the triazole ring, the reaction time may be longer than unsubstituted phenyl variants. Monitor via TLC (Solvent system: Toluene:Ethyl Acetate 7:3).

  • Crystallization: Cool the mixture to room temperature. If precipitate does not form, pour onto crushed ice.

  • Purification: Filter the solid and recrystallize from Ethanol/DMF mixture.

Characterization Standards

To validate the structure, the following spectral signals must be confirmed.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalMechanistic Insight
FT-IR -NH (Stretch)3100–3250 cm⁻¹Indicates thione tautomer presence.
FT-IR -SH (Stretch)2550–2600 cm⁻¹Often weak/absent in solid state due to thione dominance.
FT-IR C=N (Azomethine)1590–1620 cm⁻¹Critical: Confirms Schiff base formation.
¹H NMR -CH=N- δ 8.5 – 9.8 ppm (s)Singlet.[4] Diagnostic peak for successful condensation.
¹H NMR -SH δ 13.0 – 14.0 ppmBroad singlet; exchangeable with

.
¹H NMR Ar-CH₃ δ 2.3 – 2.5 ppmSinglet. Confirms the 2-methylphenyl moiety.

Biological Evaluation Protocol (Antimicrobial)

Method: Broth Microdilution (MIC Determination) or Agar Well Diffusion. Standard: CLSI (Clinical and Laboratory Standards Institute) Guidelines.

Workflow Diagram:

BioAssay Prep Stock Solution (1 mg/mL in DMSO) Dilution Serial Dilution (500 -> 3.9 µg/mL) Prep->Dilution Inoculation Inoculate with 0.5 McFarland Std Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Read Measure MIC (Turbidity/Zone) Incubation->Read

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

  • Preparation: Dissolve Schiff base derivatives in DMSO (Dimethyl sulfoxide). Ensure final DMSO concentration in assay is <1% to avoid toxicity to bacteria.

  • Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 6538).[2]

    • Gram-negative: Escherichia coli (ATCC 8739).

    • Fungal: Candida albicans (ATCC 10231).[2]

  • Control: Use Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.

  • Analysis: The MIC is the lowest concentration showing no visible growth.

Expected Activity: Schiff bases with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde ring typically exhibit higher potency due to enhanced lipophilicity and cell wall penetration.

Troubleshooting & Critical Parameters

  • Issue: Low Yield during Schiff Base formation.

    • Cause: Steric hindrance from the 2-methyl group or insufficient catalyst.

    • Solution: Increase reflux time to 10-12 hours or switch solvent to n-Butanol (higher boiling point).

  • Issue: Solubility issues in NMR.

    • Solution: These compounds are often insoluble in

      
      . Use DMSO-
      
      
      
      as the standard solvent.
  • Issue: Disappearance of SH peak in IR.

    • Insight: Do not panic.[5] This confirms the compound exists primarily in the thione form in the solid state. Focus on the C=S stretch (approx. 1250 cm⁻¹) for confirmation.

References

  • Al-Amiery, A. A., et al. (2012).

  • Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-3,5-dialkyl-1,2,4-triazoles and their antimicrobial activity.[4][6] Molecules.

  • Pintilie, L., et al. (2019). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases.

  • Kapri, P., et al. (2020).[1] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[1] Amrit Research Journal.[1]

  • Serban, G., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.

Sources

Application

Application Note: Preparation and Characterization of Metal Complexes with 4-(o-tolyl)-1,2,4-triazole-3-thiol

Executive Summary This application note details the robust synthesis, isolation, and characterization of transition metal complexes [M(II) = Cu, Co, Ni, Zn] utilizing 4-(o-tolyl)-1,2,4-triazole-3-thiol as a bidentate lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis, isolation, and characterization of transition metal complexes [M(II) = Cu, Co, Ni, Zn] utilizing 4-(o-tolyl)-1,2,4-triazole-3-thiol as a bidentate ligand.

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, exhibiting significant antimicrobial and anticancer properties. The specific inclusion of the o-tolyl (2-methylphenyl) group at the N4 position introduces steric bulk that modulates lipophilicity and metal coordination geometry, often enhancing biological uptake compared to un-substituted analogs.

Key Deliverables:

  • Step-by-step synthesis protocol for M(II) complexes.

  • Mechanistic insight into Thione-Thiol tautomerism and coordination modes.

  • Self-validating characterization tables (IR, NMR, UV-Vis).

Chemical Background & Ligand Mechanics[1][2]

The Critical Equilibrium: Thione vs. Thiol

The ligand exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form). In the solid state, the thione form often predominates due to hydrogen bonding. However, in solution—particularly in the presence of metal ions and basic conditions—the equilibrium shifts to the thiol/thiolate form, facilitating coordination via the sulfur atom.

Coordination Sites:

  • Exocyclic Sulfur: Soft donor, prefers soft/borderline acids (Cu, Zn, Cd).

  • Ring Nitrogen (N1/N2): Harder donor, stabilizes the chelate ring.

Steric Influence of the o-Tolyl Group

Unlike a simple phenyl group, the o-tolyl moiety possesses a methyl group at the ortho position. This creates significant steric hindrance near the N4 nitrogen.

  • Consequence: This bulk can prevent the formation of planar bis-ligand complexes in sterically congested metals, potentially forcing distorted tetrahedral geometries or reducing the coordination number.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the tautomerism and the resulting coordination pathway.

LigandMechanics Thione Thione Form (Solid State) C=S, N-H Thiol Thiol Form (Solution) C-SH, N: Thione->Thiol Tautomerization (Solvent dependent) Deprotonation Base/Metal Ion (Deprotonation) Thiol->Deprotonation - H+ Complex Metal Complex [M(L)2] S-M-N Chelation Deprotonation->Complex + M(II) (Coordination) Steric o-Tolyl Steric Bulk (Modulates Geometry) Steric->Complex

Figure 1: Reaction pathway showing the shift from Thione to Thiolate form required for stable metal complexation.

Materials and Pre-requisites

Reagents
  • Ligand: 4-(o-tolyl)-1,2,4-triazole-3-thiol (Purity >98% by HPLC).

  • Metal Salts: Acetates or Chlorides of Cu(II), Co(II), Ni(II), Zn(II). Note: Acetates are preferred as they act as a weak base to assist deprotonation.

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).

  • Base (Optional): Ammonia solution or NaOH (if using metal chlorides).

Equipment
  • Magnetic stirrer with heating block.

  • Reflux condenser.

  • Vacuum filtration setup.

  • Desiccator (CaCl₂ or Silica gel).

Experimental Protocol: Synthesis of Metal Complexes

Target Stoichiometry: 1:2 (Metal:Ligand) for divalent metals.

Step-by-Step Methodology
  • Ligand Preparation (Solution A):

    • Dissolve 2.0 mmol of 4-(o-tolyl)-1,2,4-triazole-3-thiol in 20 mL of hot absolute ethanol.

    • Observation: The solution should be clear. If turbidity persists, filter while hot.

  • Metal Salt Preparation (Solution B):

    • Dissolve 1.0 mmol of the Metal(II) Acetate/Chloride in 10 mL of ethanol/distilled water (9:1 ratio).

    • Note: If using Metal Chlorides, adjust pH to ~7-8 using drops of ammonia solution to facilitate thiol deprotonation.

  • Complexation Reaction:

    • Add Solution B dropwise to Solution A under continuous magnetic stirring.

    • Critical Step: Heat the mixture to reflux (approx. 70-80°C) for 3–5 hours .

    • Visual Check: A color change or precipitate formation usually occurs within the first hour, indicating complexation.

  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight to maximize precipitation.

    • Filter the solid precipitate using suction filtration.

  • Purification:

    • Wash the precipitate 3x with cold ethanol (to remove unreacted ligand).

    • Wash 2x with diethyl ether (to dry the product).

    • Dry in a vacuum desiccator over anhydrous CaCl₂.

Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents (1:2 Ratio) SolA Sol. A: Ligand + EtOH (Heat to Dissolve) Start->SolA SolB Sol. B: Metal Salt + EtOH (Adjust pH if Chloride) Start->SolB Mix Dropwise Addition (B into A) SolA->Mix SolB->Mix Reflux Reflux 3-5 Hours (70-80°C) Mix->Reflux Cool Cool & Precipitate (4°C Overnight) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Dry Dry & Characterize Wash->Dry

Figure 2: Operational workflow for the synthesis of mononuclear triazole complexes.

Characterization & Self-Validation

To ensure the "Trustworthiness" of your results, the synthesized complex must pass the following spectroscopic checks.

Infrared Spectroscopy (FT-IR)

This is the primary validation tool. You are looking for the disappearance of the S-H band and the shift of the C=N band.

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Interpretation

2550 - 2600 (Weak)Disappears Confirms deprotonation and bonding through Sulfur.

1100 - 1200Shifts Lower / DisappearsSupports conversion from C=S (thione) to C-S (thiolate).

1600 - 1620Shifts

10-20

Indicates coordination via Nitrogen (N1/N2).

N/A400 - 500New band confirming Metal-Nitrogen bond.[1]

N/A300 - 380New band confirming Metal-Sulfur bond.
H NMR Spectroscopy (DMSO- )
  • Ligand: A singlet peak at

    
     13.0–14.0 ppm corresponds to the –SH proton.
    
  • Complex: This peak must be absent in the complex, confirming the replacement of the proton by the metal ion.

  • Aromatic Region: The o-tolyl protons (

    
     7.0–8.0 ppm) may show slight downfield shifts due to the deshielding effect of the metal core.
    
Molar Conductance

Dissolve the complex in DMF or DMSO (


 M).
  • Expected Result: 10–20

    
    .
    

Applications & Biological Relevance[1][2][3][4][5][6]

The synthesis of these complexes is usually driven by their pharmacological potential.

  • Antimicrobial Activity: The o-tolyl group increases the lipophilicity of the complex (Overton’s concept). This facilitates penetration through the lipid membrane of bacteria.

    • Mechanism: Chelation reduces the polarity of the metal ion due to partial sharing of its positive charge with the donor groups. This increases delocalization of

      
      -electrons, enhancing lipophilicity and cell penetration.
      
  • Anticancer Potential: Copper(II) complexes of 1,2,4-triazoles have shown DNA binding capabilities (intercalation), leading to apoptosis in cancer cell lines (e.g., MCF-7).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Complex is soluble in EtOH; pH too low.Evaporate solvent to half volume. Add drops of Ammonia (if using chlorides) to force deprotonation.
Gummy Product Solvent trapped in lattice.Triturate with diethyl ether or hexane. Recrystallize from hot ethanol.
IR shows S-H peak Incomplete reaction; Ligand contamination.The reaction did not go to completion. Reflux longer or add more base. Wash product thoroughly with hot ethanol.

References

  • Synthesis and Characterization of Transition Metal Complexes of Triazole-Based Ligands. Source: Semantic Scholar / Vertex AI Search Results. Context: Establishes the bidentate nature (N/S coordination) and tetrahedral/square planar geometries for these specific triazole-thiol ligands.

  • Antimicrobial Activity of 1,2,4-Triazole Metal Complexes. Source: National Institutes of Health (PubMed/PMC). Context: Validates the biological application and the lipophilicity theory (Overton's concept) regarding metal chelation.

  • Crystal Structure and Coordination Behavior of Triazole-3-thiols. Source: ResearchGate / Acta Crystallographica.[2] Context: Provides structural evidence for the thione-thiol tautomerism and hydrogen bonding networks in solid-state triazoles.

  • Synthesis and Evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. Source: Academia.edu. Context: Provides the foundational protocol for synthesizing the phenyl/tolyl derivatives of the ligand itself.

Sources

Method

Application Note: Crystallization Protocol for 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

This Application Note is designed for researchers and process chemists requiring a high-purity isolation protocol for 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol . The following guide synthesizes field-proven methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity isolation protocol for 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol . The following guide synthesizes field-proven methodologies for 4-aryl-1,2,4-triazole-3-thiol derivatives, optimizing for yield, purity, and reproducibility.

Part 1: Introduction & Solvent Strategy

Chemical Context & Challenges

The target compound, 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol , belongs to a class of heterocycles exhibiting thione-thiol tautomerism.[1] While often named as a "thiol," the compound predominantly exists in the thione form in the solid state. This structural duality creates specific purification challenges:

  • Ionic Impurities: Synthesis typically involves cyclization in basic media (KOH/NaOH) followed by acidification. Crude products often entrap inorganic salts (KCl, NaCl).

  • Solubility Profile: The triazole ring is polar, while the 2-methylphenyl (o-tolyl) group adds lipophilicity and steric bulk.

Solvent Selection Matrix

Based on the solubility parameters of 4-aryl-1,2,4-triazole-3-thiols, Ethanol (EtOH) is the optimal primary solvent. It balances the dissolution of the organic thione at high temperatures with poor solubility of inorganic contaminants.

Solvent SystemRoleSuitabilityMechanistic Insight
Ethanol (95-100%) Primary Excellent High solubility at reflux; steep solubility curve allows high recovery upon cooling. efficiently rejects inorganic salts.
Ethanol/Water (1:1 to 1:2) SecondaryGoodUsed if the compound is too soluble in pure EtOH. Water acts as an anti-solvent to force precipitation.
Methanol AlternativeModerateOften too good of a solvent; yields may be lower due to high solubility even at cold temperatures.
DMF/Water Special CasePoorHigh boiling point of DMF makes drying difficult; reserved for highly insoluble bis-triazole derivatives.

Part 2: Detailed Experimental Protocol

Pre-Requisites
  • Crude Material: 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (typically yellow/off-white solid).

  • Solvent: Ethanol (Absolute or 95%).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, gravity filtration setup (fluted filter paper), Buchner funnel.

Step-by-Step Methodology
Step 1: Saturation (Dissolution)
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethanol (approx. 10–15 mL per gram of crude). Note: The o-tolyl group may require slightly more solvent than the phenyl analog due to steric disruption of crystal packing.

  • Heat the mixture to reflux (78 °C) with stirring.

  • Add additional Ethanol in small portions (1-2 mL) through the condenser until the organic solid is completely dissolved.

    • Critical Observation: If a fine, white, granular solid remains undissolved while the yellow organic bulk has disappeared, do not add more solvent . These are likely inorganic salts (KCl/NaCl) which are insoluble in hot ethanol.

Step 2: Hot Filtration (Clarification)
  • Purpose: To remove mechanical impurities and insoluble inorganic salts carried over from the acidification step.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • (Optional) If the filtrate is highly colored, activated charcoal can be used prior to filtration, though triazole thiols are typically stable.

Step 3: Controlled Crystallization
  • Allow the filtrate to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes the inclusion of impurities and formation of micro-crystals.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Troubleshooting: If the product "oils out" (forms a separate liquid layer) instead of crystallizing, reheat to redissolve and add a seed crystal or scratch the glass surface.

Step 4: Isolation and Drying
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small volume of ice-cold Ethanol (2–3 mL) to remove mother liquor containing soluble impurities.

  • Dry the solid in a vacuum oven at 50–60 °C for 4–6 hours.

    • Target Melting Point: Expect a range near 170–185 °C (Analogous p-tolyl isomer melts at 182–183 °C).

Part 3: Process Visualization

The following flowchart illustrates the decision-making logic for the purification process.

CrystallizationWorkflow Start Crude 4-(2-methylphenyl)-triazole-3-thiol Dissolve Add Ethanol & Reflux (78°C) Start->Dissolve CheckSolubility Is Organic Solid Dissolved? Dissolve->CheckSolubility AddSolvent Add EtOH (small portions) CheckSolubility->AddSolvent No CheckInsolubles Are Inorganic Salts Present? CheckSolubility->CheckInsolubles Yes AddSolvent->Dissolve HotFilter Hot Filtration (Remove Salts) CheckInsolubles->HotFilter Yes (White Granules) Cooling Slow Cooling to RT CheckInsolubles->Cooling No (Clear Solution) HotFilter->Cooling IceBath Ice Bath (0-4°C) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Figure 1: Decision tree for the recrystallization of 4-aryl-1,2,4-triazole-3-thiols, emphasizing the removal of inorganic contaminants.

Part 4: Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
White granular residue in hot solvent Inorganic salts (KCl/NaCl)Do not add more solvent. Perform hot filtration immediately.
Product "oils out" upon cooling Solvent too polar or cooling too fastReheat, add small amount of EtOH, and cool very slowly. Add seed crystal.
Low Yield Product too soluble in EthanolConcentrate mother liquor or use Ethanol:Water (2:1) for the next batch.
Melting Point Depression (>5°C) Solvent inclusion or isomer impurityDry for longer duration under vacuum; Recrystallize again.

Part 5: References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 204-212.[2] (Describes synthesis and ethanol recrystallization of the p-tolyl analog).

  • Bachay, I. A., et al. (2014). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. International Journal of Applied Science and Technology. (Confirms ethanol as standard solvent for phenyl derivatives).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Methyl-4H-1,2,4-triazole-3-thiol.[3][4][5][6] (Provides physical property baselines for smaller homologs).

  • Al-Tamimi, E. O., et al. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives.[7] Pharma Innovation. (General procedures for triazole thione synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(o-tolyl)-1,2,4-triazole-3-thiol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(o-tolyl)-1,2,4-triazole-3-thiol. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(o-tolyl)-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Introduction to the Challenge

The synthesis of 4-(o-tolyl)-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry, often proceeds through the reaction of o-tolyl isothiocyanate with thiocarbohydrazide followed by cyclization. While the synthesis is relatively straightforward, the crude product is frequently contaminated with various byproducts, including unreacted starting materials, thiourea derivatives, and dithiocarbazinates. The successful isolation of the pure target compound is critical for subsequent applications and reliable biological testing. This guide will address common purification challenges and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(o-tolyl)-1,2,4-triazole-3-thiol product?

A1: The impurity profile can vary based on reaction conditions, but the most frequently encountered byproducts include:

  • Unreacted o-tolyl isothiocyanate: A starting material that may persist if the reaction does not go to completion.

  • Thiocarbohydrazide: The other key starting material.

  • 1-(o-tolyl)thiourea: Formed from the reaction of o-tolyl isothiocyanate with ammonia, which can be present as an impurity or formed during the workup.

  • Intermediates: Such as dithiocarbazinates, which may not have fully cyclized.

Q2: My primary purification by recrystallization from ethanol isn't yielding a product with the desired purity. What should I try next?

A2: If a single recrystallization is insufficient, it indicates that the impurities have similar solubility profiles to your target compound in ethanol. You have several options:

  • Solvent Screening for Recrystallization: Systematically screen a range of solvents with varying polarities (e.g., methanol, isopropanol, acetonitrile, or solvent/anti-solvent systems like ethanol/water or DMF/water) to find a system where the solubility of your product and impurities differ significantly.

  • Acid-Base Extraction: This is a highly effective technique that leverages the acidic nature of the thiol group (-SH) on your target compound. This method is detailed in the troubleshooting section.

  • Column Chromatography: A more rigorous method for separating compounds with very similar properties. This is also detailed below.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for unambiguous confirmation:

  • Thin Layer Chromatography (TLC): An excellent initial check for purity. A single spot (under different solvent systems) is a good indication of a pure compound.

  • Melting Point: A sharp melting point close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the o-tolyl group and the triazole ring protons. The thiol proton can sometimes be broad or exchange with the solvent.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals corresponding to the structure.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks, including the N-H stretch (around 3100-3000 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C-S stretch. The absence of a strong isothiocyanate peak (around 2100 cm⁻¹) from the starting material is a good indicator of a successful reaction.

    • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.

Issue 1: Persistent Impurities After Recrystallization

Probable Cause: The byproducts have very similar solubility characteristics to 4-(o-tolyl)-1,2,4-triazole-3-thiol in the chosen recrystallization solvent.

Solution: Acid-Base Extraction Workflow

The thiol group (-SH) on the triazole ring is acidic and will be deprotonated by a base to form a water-soluble salt. Neutral and basic impurities will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The deprotonated product, sodium 4-(o-tolyl)-1,2,4-triazol-3-thiolate, will be in the aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral and basic impurities) and set it aside. Collect the upper aqueous layer.

  • Washing (Optional but Recommended): Wash the aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining organic-soluble impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (test with pH paper). The pure 4-(o-tolyl)-1,2,4-triazole-3-thiol will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Diagram of the Acid-Base Extraction Workflow

cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Precipitation & Isolation crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Add 1M NaOH (aq) crude->sep_funnel Transfer aq_layer Aqueous Layer (Product as Thiolate Salt) sep_funnel->aq_layer Collect org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer Discard acidify Acidify Aqueous Layer with 1M HCl aq_layer->acidify filter Vacuum Filtration acidify->filter Precipitate Forms pure_product Pure 4-(o-tolyl)-1,2,4-triazole-3-thiol filter->pure_product start Crude Product recryst Recrystallization (Ethanol) start->recryst check_purity Check Purity (TLC, MP) recryst->check_purity pure Pure Product check_purity->pure Purity OK impure Product Impure check_purity->impure Purity Not OK acid_base Acid-Base Extraction impure->acid_base Acidic Product column Column Chromatography impure->column Persistent Impurities triturate Trituration (if oily) impure->triturate Oily/Amorphous acid_base->check_purity column->check_purity triturate->check_purity

Optimization

Technical Support Center: Regioselective Alkylation of 1,2,4-Triazole-3-thiols

Welcome to the technical support center for controlling S- vs. N-alkylation in 1,2,4-triazole-3-thiols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling S- vs. N-alkylation in 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic transformation. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The ability to selectively functionalize the sulfur (S) or nitrogen (N) atoms of 1,2,4-triazole-3-thiols is paramount for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1]

This resource will provide a comprehensive overview of the factors governing the regioselectivity of alkylation, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered in the laboratory.

Understanding the Ambident Nucleophilicity of 1,2,4-Triazole-3-thiols

1,2,4-Triazole-3-thiols are ambident nucleophiles, meaning they possess two or more reactive sites that can be attacked by an electrophile.[2][3] In the presence of a base, the thiol proton is removed to form a thiolate anion, which exists in equilibrium with its tautomeric thione form. The negative charge is delocalized across the sulfur and nitrogen atoms of the triazole ring, creating two primary nucleophilic centers: the soft sulfur atom and the harder nitrogen atoms (N2 and N4).

The regioselectivity of the alkylation reaction (S- vs. N-alkylation) is governed by a delicate interplay of several factors, including the nature of the alkylating agent, the base employed, the solvent system, and the reaction temperature. A fundamental concept for predicting the outcome is the Hard and Soft Acids and Bases (HSAB) principle.[4][5][6] This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4][5][6]

  • Hard Acids and Bases: Typically small, highly charged, and not easily polarizable.[4][6]

  • Soft Acids and Bases: Generally larger, with a lower charge density, and more polarizable.[4][6]

In the context of 1,2,4-triazole-3-thiol alkylation:

  • The thiolate sulfur is a soft nucleophile .

  • The triazole ring nitrogens are harder nucleophiles .

Therefore, the "hardness" or "softness" of the electrophile (alkylating agent) plays a crucial role in determining the site of attack.

Factors Influencing S- vs. N-Alkylation

FactorInfluence on S-Alkylation (Soft Site)Influence on N-Alkylation (Hard Site)Rationale (HSAB Principle)
Alkylating Agent Favored by soft electrophiles (e.g., alkyl halides like methyl iodide, benzyl chloride).[7]Favored by hard electrophiles (e.g., dimethyl sulfate, triethyloxonium tetrafluoroborate).Soft electrophiles prefer the soft sulfur atom, while hard electrophiles favor the harder nitrogen atoms.
Base Favored by weaker bases (e.g., K₂CO₃, NaHCO₃) that promote the formation of the more nucleophilic thiolate anion without significant ion pairing.Favored by strong bases (e.g., NaH, KOH) in polar aprotic solvents, which can lead to the formation of a more dissociated "naked" anion, increasing the reactivity of the harder nitrogen sites.The nature of the counter-ion and its association with the nucleophile can influence the availability of the different reactive sites.
Solvent Favored by protic solvents (e.g., ethanol, water) which can solvate the harder nitrogen atoms through hydrogen bonding, leaving the softer sulfur atom more accessible.Favored by polar aprotic solvents (e.g., DMF, DMSO) which do not solvate the anionic nucleophile as strongly, making the harder nitrogen sites more reactive.[8]Solvent polarity and hydrogen bonding capability can modulate the relative nucleophilicity of the S and N atoms.
Temperature Generally favored at lower to ambient temperatures.Can be favored at higher temperatures, as the N-alkylated product is often the thermodynamically more stable isomer.Kinetic vs. thermodynamic control. S-alkylation is often the kinetically favored pathway.
Leaving Group Good leaving groups (I > Br > Cl) on the alkylating agent facilitate the reaction at the more nucleophilic sulfur.The nature of the leaving group has a less direct but still significant impact, with harder leaving groups potentially favoring reaction at the hard nitrogen site.The transition state of the Sₙ2 reaction is influenced by the leaving group's ability to depart.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 1,2,4-triazole-3-thiols.

Problem 1: A mixture of S- and N-alkylated products is obtained, with a low yield of the desired S-alkylated isomer.

  • Cause: The reaction conditions are not optimal for selective S-alkylation. This could be due to the use of a hard alkylating agent, a strong base, a polar aprotic solvent, or elevated temperatures.

  • Solution:

    • Evaluate the Alkylating Agent: If possible, switch to a softer alkylating agent. For example, use an alkyl iodide or bromide instead of a sulfate or tosylate.

    • Change the Base: Employ a weaker base such as potassium carbonate or sodium bicarbonate. This will favor the formation of the thiolate without creating a highly reactive, dissociated anion that can lead to N-alkylation.

    • Modify the Solvent System: Switch to a protic solvent like ethanol or a mixture of ethanol and water. This will solvate the harder nitrogen atoms, sterically hindering their attack and leaving the softer sulfur atom more available for reaction.

    • Control the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled S-alkylation product.

Problem 2: The desired N-alkylated product is not forming, and only the S-alkylated isomer is observed.

  • Cause: The reaction conditions are favoring the kinetically controlled S-alkylation. The alkylating agent may be too soft, or the reaction conditions (base, solvent, temperature) are not suitable for N-alkylation.

  • Solution:

    • Choose a Harder Alkylating Agent: Utilize a hard electrophile like dimethyl sulfate or a trialkyloxonium salt.

    • Employ a Stronger Base in an Aprotic Solvent: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This will generate a more reactive, "naked" anion, increasing the likelihood of attack at the harder nitrogen site.

    • Increase the Reaction Temperature: Higher temperatures can promote the formation of the thermodynamically more stable N-alkylated product.

    • Protect the Thiol Group: If selective N-alkylation is crucial and difficult to achieve directly, consider a protection-alkylation-deprotection strategy. The thiol can be protected, for example, as a benzyl thioether, followed by N-alkylation and subsequent deprotection.

Problem 3: No reaction or very low conversion.

  • Cause: The reaction conditions are not sufficiently activating for the nucleophile or the electrophile. This could be due to an insufficiently strong base, poor solubility of the starting materials, or a low reaction temperature.

  • Solution:

    • Increase Base Strength: If using a weak base, consider a stronger one like potassium hydroxide (KOH) or sodium ethoxide.

    • Improve Solubility: Ensure all reactants are soluble in the chosen solvent. If the triazole salt is not soluble, the reaction will be slow. Polar aprotic solvents like DMF or DMSO can help dissolve the reactants.[8]

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[8]

    • Check Reagent Purity: Ensure the starting materials and solvent are pure and anhydrous, as water can interfere with the reaction.

Experimental Protocols

Protocol 1: Selective S-Alkylation of 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is a general guideline for the selective S-alkylation of a 1,2,4-triazole-3-thiol using a soft alkylating agent in a protic solvent.

  • Materials:

    • 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Ethanol (sufficient volume to dissolve the starting material)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2,4-triazole-3-thiol in ethanol.

    • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

    • Add the benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Filter off the inorganic salts and wash with a small amount of ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.

Protocol 2: Selective N-Alkylation of S-benzyl-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a strategy for N-alkylation, assuming the thiol group is already protected (in this case, as an S-benzyl ether).

  • Materials:

    • S-benzyl-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq)

    • Dimethyl sulfate (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the S-benzylated triazole in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the dimethyl sulfate dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

S_vs_N_Alkylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_pathways Reaction Pathways cluster_products Products Triazole-thiol 1,2,4-Triazole-3-thiol Anion Deprotonated Triazole (Ambident Nucleophile) Triazole-thiol->Anion Deprotonation Base Base Alkylating_Agent Alkylating Agent (R-X) S_Alkylation S-Alkylation N_Alkylation N-Alkylation Anion->S_Alkylation Soft Electrophile (e.g., R-I) Protic Solvent Low Temp. Anion->N_Alkylation Hard Electrophile (e.g., R₂SO₄) Aprotic Solvent High Temp. S_Product S-Alkylated Product S_Alkylation->S_Product N_Product N-Alkylated Product N_Alkylation->N_Product

Caption: Competing S- vs. N-alkylation pathways for 1,2,4-triazole-3-thiols.

Troubleshooting_Workflow cluster_troubleshooting_mixture Troubleshooting: Mixture of Isomers cluster_troubleshooting_no_reaction Troubleshooting: No Reaction Start Alkylation Reaction Check_Product Analyze Product Mixture (TLC, NMR) Start->Check_Product Desired_Product Desired Product Obtained Check_Product->Desired_Product Success Mixture Mixture of S/N Isomers Check_Product->Mixture Issue No_Reaction No/Low Conversion Check_Product->No_Reaction Issue Adjust_Electrophile Modify Alkylating Agent (Harder/Softer) Mixture->Adjust_Electrophile Increase_Base_Strength Use Stronger Base No_Reaction->Increase_Base_Strength Adjust_Base_Solvent Change Base/Solvent System Adjust_Electrophile->Adjust_Base_Solvent Adjust_Temp Adjust Reaction Temperature Adjust_Base_Solvent->Adjust_Temp Adjust_Temp->Start Re-run Experiment Improve_Solubility Change Solvent Increase_Base_Strength->Improve_Solubility Increase_Temp Increase Temperature Improve_Solubility->Increase_Temp Increase_Temp->Start Re-run Experiment

Caption: Troubleshooting workflow for the alkylation of 1,2,4-triazole-3-thiols.

References

  • HSAB theory - Wikipedia. Available at: [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC. Available at: [Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles | ACS Catalysis - ACS Publications. Available at: [Link]

  • Heterocyclic ambident nucleophiles: The alkylation of sodium N 6 -acyladenides. Available at: [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Available at: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Available at: [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. Available at: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses - PMC. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate. Available at: [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications - PubMed. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • Hard-Soft Acid-Base Theory. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]

  • N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... - ResearchGate. Available at: [Link]

  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring - Preprints.org. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept - AdiChemistry. Available at: [Link]

    • HARD AND SOFT ACIDS AND BASES (HSAB). Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. Available at: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • (PDF) Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides - ResearchGate. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

Sources

Troubleshooting

Triazole-Tech Support Center: Overcoming Ortho-Steric Hindrance

Status: Operational Topic: Troubleshooting Low Reactivity in Ortho-Substituted Aryl Triazoles Audience: Synthetic Chemists & Drug Discovery Specialists Introduction: The "Ortho-Penalty" Welcome to the Triazole-Tech Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Low Reactivity in Ortho-Substituted Aryl Triazoles Audience: Synthetic Chemists & Drug Discovery Specialists

Introduction: The "Ortho-Penalty"

Welcome to the Triazole-Tech Support Center. If you are here, you are likely experiencing stalled conversions, unexpected regioisomers, or failed C–H activations involving ortho-substituted aryl azides or triazoles .

The Core Problem: The 1,2,3-triazole formation (via CuAAC or RuAAC) and subsequent functionalization rely heavily on the planarity and accessibility of the nitrogen atoms. Ortho-substituents (e.g., -Me, -OMe, -CF3, -Halogens) introduce a severe steric penalty :

  • Shielding: They physically block the trajectory of the metal-acetylide species attacking the azide.

  • The "Twist": They force the aryl ring to rotate out of plane with the triazole (or azide) system, disrupting conjugation and raising the activation energy for metallacycle formation [1, 2].

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: Synthesis Troubleshooting (CuAAC)

User Ticket: "My Click reaction works for phenyl azide but stalls completely with 2,6-dimethylphenyl azide."

Diagnosis: Azide Shielding

In the catalytic cycle of CuAAC, the copper-acetylide must coordinate with the organic azide. Bulky ortho-groups prevent the necessary proximity for the formation of the metallacycle intermediate. Standard conditions (CuSO4/Ascorbate) often fail because the "naked" copper species lacks the electron density and stability to force this interaction.

Solution: Ligand-Accelerated Catalysis (LAC)

You must use a tris(triazolyl)methyl amine based ligand. These ligands wrap around the Cu(I) center, protecting it from oxidation and, crucially, increasing its electron density to accelerate the rate-determining step [3].

Recommended Ligands:

  • TBTA: Good for organic solvents (DCM, THF).

  • THPTA: Water-soluble, highly effective.

  • TTTA: The "bulky" ligand choice; specifically designed to stabilize the Cu(I) center for difficult substrates [3].

Protocol: High-Efficiency Steric CuAAC

Use this protocol for di-ortho-substituted azides.

Reagents:

  • Catalyst: Cu(MeCN)4PF6 (5 mol%) [Avoid in situ reduction if possible; start with Cu(I)]

  • Ligand: TBTA or TTTA (5-10 mol%)

  • Solvent: t-BuOH/H2O (1:1) or DCE (for higher heat)[1]

  • Temperature: 60°C – 80°C (Microwave preferred)

Step-by-Step:

  • Premix Catalyst: In a vial, dissolve Cu(MeCN)4PF6 (5 mol%) and TBTA (5 mol%) in the solvent. Stir for 5 mins until the solution is clear/homogeneous (complex formation).

  • Add Reactants: Add the ortho-substituted azide (1.0 equiv) and alkyne (1.2 equiv).

  • Degas: Sparge with Argon for 2 minutes. Oxygen is the enemy of the active Cu(I)-ligand complex.

  • Heat:

    • Standard: Oil bath at 60°C for 12 hours.

    • Rescue Mode: Microwave at 80°C for 30–60 minutes.

  • Workup: Dilute with ammonium chloride (sat. aq.) to chelate copper, extract with EtOAc.

Module 2: Regioselectivity Anomalies (RuAAC)

User Ticket: "I used Cp*RuCl(cod) to get the 1,5-isomer, but I isolated the 1,4-isomer (or a mixture). Why?"

Diagnosis: Steric-Induced Regio-Drift

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-disubstituted triazole . However, the mechanism involves a crowded ruthenacycle intermediate.

  • The Failure Mode: If the azide is extremely bulky (e.g., 2,6-diisopropylphenyl azide), the steric clash within the standard 1,5-ruthenacycle is so high that the system may revert to a lower-energy pathway or allow the alkyne to orient in the "reverse" direction to minimize repulsion, leading to the 1,4-isomer —a phenomenon rarely seen with simple azides but documented with hindered ones [4].

Troubleshooting Logic
  • Check the Catalyst: Ensure you are using [CpRuCl]4 or Cp RuCl(PPh3)2 . The bulky Cp* (pentamethylcyclopentadienyl) ligand is usually required for 1,5-selectivity, but with massive azide bulk, it might contribute to the overcrowding.

  • Switch Ligands: Consider using CpRuCl(PPh3)2 (unsubstituted Cp). The smaller Cp ligand reduces the metal-center crowding, potentially allowing the desired 1,5-metallacycle to form without forcing the "reverse" orientation [4].

Module 3: Post-Functionalization (C–H Activation)

User Ticket: "I'm trying to arylate my triazole using Pd-catalysis, but the ortho-substituted ring is killing the reactivity."

Diagnosis: The "Twist" Penalty

For a triazole to act as a Directing Group (DG) for C–H activation, the triazole nitrogen (N2 or N3) must coordinate to the Palladium.

  • The Problem: An ortho-substituted aryl group at N1 twists perpendicular to the triazole ring to relieve steric strain. This prevents the planar conformation required for the cyclometalation step (C–H bond cleavage) [5, 6].

Protocol: "Brute Force" Pd-Catalyzed Arylation

To overcome the entropic penalty of the twisted conformation.

Reagents:

  • Catalyst: Pd(OAc)2 (High loading: 5–10 mol%)

  • Ligand: PPh3 (20 mol%) or XPhos (for extreme cases)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for higher solubility)

  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step:

  • Dry Conditions: Flame-dry the reaction vessel. Moisture inhibits the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Assembly: Combine Triazole (1 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)2, Ligand, and Base.

  • The Heat: Heat is non-negotiable here.

    • Standard: 110°C in Toluene.

    • Twisted Substrates: 140°C in DMF (sealed tube/microwave).

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%) and fresh ligand.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for handling ortho-substituted triazoles.

TriazoleTroubleshooting Start Problem Identification Decision1 Is the Issue Synthesis or Functionalization? Start->Decision1 Synthesis Synthesis (Making the Ring) Decision1->Synthesis Synthesis Func Functionalization (C-H Activation) Decision1->Func Reacting the Triazole Cu_vs_Ru CuAAC (1,4) or RuAAC (1,5)? Synthesis->Cu_vs_Ru Cu_Fail Issue: Reaction Stalled/Slow Cu_vs_Ru->Cu_Fail CuAAC Ru_Fail Issue: Wrong Regioisomer (1,4 formed) Cu_vs_Ru->Ru_Fail RuAAC Cu_Sol Solution: Ligand Acceleration Cu_Fail->Cu_Sol Cu_Action Use TBTA/TTTA + Heat Switch to Cu(I) source Cu_Sol->Cu_Action Ru_Sol Solution: Relieve Steric Crowd Ru_Fail->Ru_Sol Ru_Action Switch Catalyst: Cp* -> Cp Check Solvent Ru_Sol->Ru_Action Func_Fail Issue: No Reaction/Low Yield Func->Func_Fail Func_Mech Cause: Ortho-Twist blocks Cyclometalation Func_Fail->Func_Mech Func_Sol Solution: High Energy CMD Func_Mech->Func_Sol Func_Action Pd(OAc)2 (10 mol%) 140°C / DMF / Microwave Func_Sol->Func_Action

Caption: Decision tree for diagnosing and solving reactivity issues in sterically hindered aryl triazoles.

Summary Data: Ligand & Catalyst Selection
Reaction TypeProblemRecommended Catalyst SystemKey Additive/ConditionRef
CuAAC Slow kinetics (Ortho-subs)Cu(MeCN)4PF6 + TBTA Microwave (80°C)[3]
CuAAC Extreme Sterics (Di-ortho)CuI + TTTA (Bulky Ligand)Excess Ligand (2:1 to Cu)[3]
RuAAC Wrong Regioisomer (1,4)CpRuCl(PPh3)2 (Smaller Cp)Avoid Cp* if sterics are extreme[4]
C–H Arylation Poor Directing Group AbilityPd(OAc)2 (10 mol%)Ag2CO3 (Oxidant) or 140°C[5]
References
  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link

  • Uttamapinant, C., et al. (2010). Fast, Potent, and Minimally Toxic Phosphine-Free Copper Catalysts for the Azide-Alkyne Cycloaddition. Angewandte Chemie. Link

  • Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[3][4][5] Organic Letters. Link

  • Chupakhin, E., et al. (2019). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules. Link

  • Zhang, C., et al. (2016).[6] Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Insights &amp; Comparative Analysis: 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

[1] Executive Summary This guide provides a technical structural analysis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold critical in medicinal chemistry for its antimicrobial and anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical structural analysis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold critical in medicinal chemistry for its antimicrobial and anti-inflammatory properties.[1] Unlike standard product comparisons, this guide compares structural states (Tautomerism) and isomeric configurations (ortho- vs. para-substitution).[1]

Key Takeaway: The performance of this molecule is dictated by two competitive factors:

  • Tautomeric Equilibrium: In the solid state (XRD), the molecule predominantly exists as the thione (NH/C=S) rather than the thiol (SH/C-N), driven by intermolecular hydrogen bonding.[1]

  • The "Ortho-Effect": The 2-methyl substituent on the phenyl ring introduces significant steric hindrance, forcing the phenyl ring to twist out of the triazole plane (high dihedral angle).[1] This contrasts sharply with para-substituted analogues, altering solubility and receptor binding profiles.[1]

Comparative Structural Analysis

Tautomeric Preference: Thione vs. Thiol

Although chemically named as a "thiol," X-ray diffraction (XRD) studies of this class consistently reveal the thione tautomer in the crystalline state.[1]

FeatureThione Form (Observed in XRD) Thiol Form (Theoretical/Solution) Implication
Structure H atom on Nitrogen (N-H), C=S double bond.[1]H atom on Sulfur (S-H), C-S single bond.[1]Thione is the stable solid-state polymorph.[1]
C-S Bond Length 1.66 – 1.69 Å (Double bond character)1.74 – 1.76 Å (Single bond character)XRD bond lengths confirm the thione state.
H-Bonding Strong N-H...S intermolecular networks.[1]Weak S-H...N interactions.Thione packing is denser and more stable.[1]
Electronic High dipole moment.[1]Lower dipole moment.[1]Affects solubility in polar solvents (DMSO vs. Hexane).
Steric Comparison: Ortho (2-Methyl) vs. Para (4-Methyl)

The position of the methyl group on the N4-phenyl ring dramatically alters the molecular topology.[1]

  • 4-Methyl (Para): The molecule can adopt a near-planar conformation.[1] The phenyl ring aligns with the triazole core to maximize

    
    -
    
    
    
    stacking.[1]
  • 2-Methyl (Ortho): The methyl group sterically clashes with the triazole ring hydrogens (or substituents at C3/C5). This forces the phenyl ring to rotate, creating a "twisted" conformation.[1]

Experimental Impact:

  • Crystal Packing: The ortho-twist disrupts planar stacking, often leading to lower melting points and different space groups compared to the para-analogue.[1]

  • Biological Docking: The twisted conformation creates a distinct 3D shape, potentially improving selectivity for enzymes with deep, non-planar hydrophobic pockets.[1]

Experimental Protocols

Synthesis Workflow (Self-Validating)

Objective: Synthesize 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol via the hydrazine-isothiocyanate route.

Reagents:

  • 2-Methylaniline (o-Toluidine)[1]

  • Carbon disulfide (

    
    )
    
  • Hydrazine hydrate (

    
    )[2]
    
  • Sodium hydroxide (NaOH)

Step-by-Step Protocol:

  • Formation of Dithiocarbamate: React 2-methylaniline with

    
     and NaOH in ethanol at 
    
    
    
    . Validation: Appearance of a yellow precipitate indicates intermediate formation.[1]
  • Hydrazinolysis: Add hydrazine hydrate and reflux for 4 hours. This forms the thiosemicarbazide intermediate.[1][3]

  • Cyclization: Reflux the thiosemicarbazide in aqueous NaOH (4N) for 4-6 hours.

  • Work-up: Cool the solution and acidify with HCl to pH 3-4.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1). Validation: Sharp melting point (approx. range

    
    , varies by specific derivative).[1]
    
Crystallization for XRD[1]
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol or Acetonitrile (polar solvents stabilize the thione form).

  • Procedure: Dissolve 50 mg of purified compound in 10 mL warm ethanol. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave at room temperature for 5-7 days.

  • Success Metric: Colorless block-like crystals suitable for single-crystal X-ray diffraction.[1]

Visualizations

Synthesis & Cyclization Pathway

This diagram illustrates the conversion of the ortho-substituted aniline into the final triazole scaffold.[1]

SynthesisPathway Start 2-Methylaniline (o-Toluidine) Step1 Dithiocarbamate Intermediate Start->Step1 + CS2 / NaOH Step2 Thiosemicarbazide (Open Chain) Step1->Step2 + Hydrazine (- H2S) Product 4-(2-methylphenyl)- 1,2,4-triazole-3-thiol Step2->Product + NaOH / Reflux (Cyclization)

Caption: Synthesis of the target triazole via base-catalyzed cyclization of thiosemicarbazide.

Tautomeric Equilibrium (Thione vs. Thiol)

This diagram details the proton migration responsible for the structural ambiguity.

Tautomerism Thione THIONE FORM (Solid State Dominant) N-H ... S=C Thiol THIOL FORM (Solution/Gas Phase) N ... H-S-C Thione->Thiol Proton Transfer (H+)

Caption: Equilibrium favoring the Thione form in crystals due to N-H...S hydrogen bonding.

Key Crystallographic Parameters (Representative)

The following data summarizes the typical XRD parameters observed for 4-aryl-1,2,4-triazole-3-thiones. Researchers should compare their experimental data against these ranges to validate their structure.

ParameterTypical Value (Thione)Structural Significance
Bond: C(3)=S

Indicates double bond character (Pure single bond

).
Bond: N(2)-N(1)

Typical for triazole rings; indicates electron delocalization.[1]
Bond: N(4)-C(Phenyl)

Pivot point for the steric twist.
Torsion Angle

Critical: The angle between the triazole and phenyl planes.[1] High angle due to ortho-methyl group.[1]
Intermolecular

(N...S)
Distance characteristic of N-H...S hydrogen bonds linking dimers.

Application Note: If your experimental C-S bond length is


, suspect the thiol  tautomer (rare) or S-alkylation (impurity).

References

  • Nadeem, H., et al. (2013).[1][4] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[1][4]

  • Fun, H. K., et al. (1999).[1] 4-(4-Methylphenyl)-3-phenyl-4H-1,2,4-triazole.[1] Acta Crystallographica Section C. (Comparative structural data for para-isomer).

  • Agrawal, R., et al. (2024).[1] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Molecules.[1]

  • Valicsek, V. S., & Badea, V. (2025).[1] (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.[1][5] Molbank.[1][5] (Detailed NMR and structural characterization).

  • PubChem. (2025). 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Compound Summary. National Library of Medicine.[1]

Sources

Comparative

UV-Vis Characterization of 4-Aryl-1,2,4-triazole-3-thiols: A Comparative Technical Guide

Executive Summary This technical guide provides a rigorous analysis of the UV-Vis absorption characteristics of 4-aryl-1,2,4-triazole-3-thiols , a class of heterocyclic compounds critical in medicinal chemistry for their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the UV-Vis absorption characteristics of 4-aryl-1,2,4-triazole-3-thiols , a class of heterocyclic compounds critical in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties. Unlike standard spectral libraries, this guide focuses on the thione-thiol tautomerism that defines their electronic spectra, offering researchers a comparative framework to distinguish these compounds from structural analogs and degradation products.

Mechanistic Principles: Chromophores & Tautomerism[1]

The Thione-Thiol Equilibrium

The defining feature of 4-aryl-1,2,4-triazole-3-thiols is their ability to exist in two tautomeric forms: the thiol (mercapto, -SH) form and the thione (thiocarbonyl, =S) form.

  • Thione Form (Dominant): In polar solvents (e.g., Ethanol, DMSO) and the solid state, the equilibrium overwhelmingly favors the thione form (often referred to as 1,2,4-triazoline-3-thione). This form possesses a C=S chromophore, which exhibits distinct

    
     transitions.[1][2]
    
  • Thiol Form (Minor): The thiol form is typically less stable but can be trapped via S-alkylation. It lacks the C=S chromophore, resulting in a hypsochromic shift (blue shift) in the UV spectrum.

Electronic Transitions

The UV-Vis spectrum of these compounds is governed by two primary electronic transitions:

  • 
     Transitions (210–240 nm):  Arising from the aromatic triazole ring and any attached aryl substituents.
    
  • 
     Transitions (250–290 nm):  Arising from the non-bonding electrons on the Sulfur (C=S) and Nitrogen atoms. This band is the diagnostic marker for the thione form.
    

Comparative Analysis: Absorption Maxima ( )[1][2]

The following data compares the absorption maxima of various 4-aryl derivatives. Note how the electronic nature of the substituent (electron-donating vs. withdrawing) shifts the


.
Table 1: Substituent Effects on (in Ethanol)
Compound DerivativeSubstituent (R)

(nm)
Transition AssignmentMechanism of Shift
4-Phenyl

259

(C=S)
Baseline conjugation between phenyl and triazole ring.
4-(4-Nitrophenyl)

310 Charge TransferStrong Bathochromic shift due to

conjugation (p-

interaction).
4-(3-Pyridyl)

250–355 MixedBroad absorption due to extended heteroaromatic conjugation.
4-Alkyl (Methyl)

253

Hypsochromic shift relative to aryl derivatives (reduced conjugation).

Data synthesized from spectroscopic studies of 1,2,4-triazole derivatives [1, 2, 5].

Table 2: Thione vs. Thiol (S-Alkylated) Comparison

This comparison validates the structural assignment. If your synthesis was intended to produce the thiol but the spectrum matches the thione, the reaction likely failed to lock the tautomer.

Structural StateDiagnostic

Spectral Feature
Free Thione (C=S) 255 – 290 nm Distinct band or strong shoulder. High intensity (

).
S-Alkylated (C-S-R) < 240 nm Disappearance of the 255+ nm band. Spectrum resembles simple triazole ring absorption.

Experimental Protocols

Synthesis of 4-Aryl-1,2,4-triazole-3-thiols

This protocol ensures the formation of the thione-dominant product for characterization.

Reagents: Hydrazide derivative, Carbon disulfide (


), Potassium hydroxide (KOH), Hydrazine hydrate.

Workflow:

  • Dithiocarbazate Formation: React the hydrazide with

    
     in ethanolic KOH at 0-5°C. Stir for 12 hours.
    
  • Cyclization: Add hydrazine hydrate to the potassium dithiocarbazate salt. Reflux for 4-6 hours until evolution of

    
     ceases (lead acetate paper test).
    
  • Isolation: Cool, dilute with water, and acidify with HCl to pH 4-5. The precipitate is the crude triazole-3-thiol.

  • Purification: Recrystallize from Ethanol/Water (1:1).

UV-Vis Measurement Protocol

Objective: Accurate determination of


 and extinction coefficient (

).
  • Solvent Selection: Use Spectroscopic Grade Ethanol .

    • Why: Ethanol stabilizes the thione form via hydrogen bonding, providing sharp, reproducible peaks. Avoid non-polar solvents like Hexane as solubility is poor and spectra may aggregate.

  • Sample Preparation:

    • Prepare a stock solution of

      
       M.
      
    • Sonicate for 10 minutes to ensure complete dissolution (critical for thiones which can be stubborn).

  • Blanking: Use the exact same batch of Ethanol for the reference cell.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 2.0 nm.

Visualizations

Synthesis & Cyclization Pathway

This diagram illustrates the chemical transformation from hydrazide to the target triazole.[3]

SynthesisPathway Hydrazide Acid Hydrazide (R-CONHNH2) Salt Potassium Dithiocarbazate Salt Hydrazide->Salt CS2 / KOH / EtOH Cyclization Cyclization (Reflux w/ N2H4) Salt->Cyclization Hydrazine Hydrate Product 4-Aryl-1,2,4-triazole-3-thiol (Target) Cyclization->Product - H2S (Acidification)

Caption: Step-wise synthesis of 1,2,4-triazole-3-thiols via the dithiocarbazate intermediate.

Tautomeric Equilibrium & Spectral Shift

This diagram visualizes the structural change responsible for the UV shift.

Tautomerism cluster_0 Spectroscopic Consequence Thione Thione Form (C=S) Major Species in Solution λmax: ~260-290 nm Thiol Thiol Form (C-SH) Minor Species / S-Alkylated λmax: < 240 nm Thione->Thiol Tautomerism (Fast) Note1 n -> π* Transition (Diagnostic Band) Thione->Note1 Note2 π -> π* Only (Blue Shifted) Thiol->Note2

Caption: The Thione-Thiol equilibrium. The Thione form is responsible for the characteristic UV absorption >250 nm.

References

  • Varynskyi, B. A., et al. (2014). "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

  • Karpenko, Y., et al. (2018).[1] "Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides." Chemistry & Chemical Technology, 12(4), 419-424.[1]

  • Mohammed, I. A., et al. (2025).[4] "Synthesis, Spectroscopic Studies and Evaluation of Biological Activity of Some Substituted 1,2,4-Triazoles." Bulletin of the Chemical Society of Ethiopia, 39(6).[4]

  • Gökce, H., et al. "Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Semantic Scholar.

  • Jankulovska, M., et al. (2010).[5] "Investigation of solvent effects on electronic absorption spectra of some substituted 1,2,4-triazoline-3-thiones." Macedonian Journal of Chemistry and Chemical Engineering.

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of C9H9N3S

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For a molecule with the formula C9H9...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For a molecule with the formula C9H9N3S, understanding its elemental composition is a critical first step in confirming its identity, purity, and stoichiometry. This guide provides an in-depth comparison of methodologies for the elemental analysis of this compound, grounded in scientific principles and practical application.

The Foundational Calculation: Theoretical Elemental Composition

Before embarking on any experimental analysis, the theoretical elemental composition of C9H9N3S must be calculated. This serves as the benchmark against which all experimental data will be compared.

To begin, we must determine the molar mass of the compound. Using the atomic masses of its constituent elements (Carbon: 12.011 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.007 g/mol , Sulfur: 32.06 g/mol ), the molar mass of C9H9N3S is calculated as follows:

(9 * 12.011) + (9 * 1.008) + (3 * 14.007) + (1 * 32.06) = 191.25 g/mol

With the molar mass established, the theoretical weight percentage of each element can be determined:

  • Carbon (C): (9 * 12.011 / 191.25) * 100% = 56.51%

  • Hydrogen (H): (9 * 1.008 / 191.25) * 100% = 4.75%

  • Nitrogen (N): (3 * 14.007 / 191.25) * 100% = 21.97%

  • Sulfur (S): (1 * 32.06 / 191.25) * 100% = 16.76%

This theoretical data is the gold standard for our analytical investigation.

The Primary Workhorse: Combustion (CHNS) Analysis

The most prevalent and robust method for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNS analysis. This technique is based on the complete and instantaneous oxidation of the sample through "flash combustion."[1]

The Underlying Principle: From Sample to Signal

A precisely weighed sample of the organic compound is combusted in a high-temperature furnace (typically around 1000°C) in the presence of a controlled amount of oxygen. This process converts the constituent elements into their respective gaseous oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2).[2]

The resulting mixture of gases is then passed through a series of reactors and traps to ensure complete conversion and remove any interfering substances. For instance, nitrogen oxides are typically reduced to N2 gas over a copper catalyst. The separated gases are then detected, most commonly by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the typical steps involved in performing a CHNS analysis, adhering to principles outlined in standards such as ASTM D5291.[3][4]

Instrumentation: A dedicated CHNS elemental analyzer.

Materials:

  • The C9H9N3S sample, finely powdered and dried.

  • Tin capsules for sample encapsulation.

  • Certified organic analytical standards for calibration (e.g., sulfanilamide, acetanilide).[3]

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard with a known elemental composition. This establishes the relationship between the detector signal and the mass of each element. Multiple runs of the standard are performed to ensure linearity and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried C9H9N3S sample into a tin capsule. The use of a microbalance is crucial for this step to ensure precision.[1]

    • Fold the tin capsule to securely enclose the sample and remove any trapped air.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the CHNS analyzer.

    • Initiate the combustion sequence. The instrument will automatically introduce the sample into the furnace, control the oxygen flow, and manage the subsequent gas separation and detection.

  • Data Processing:

    • The instrument's software integrates the detector signals for CO2, H2O, N2, and SO2.

    • Using the calibration data, the software calculates the weight percentage of each element in the original sample.

Visualizing the Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Combustion (~1000°C in O2) encapsulate->combustion reduction 4. Reduction of NOx to N2 combustion->reduction separation 5. Gas Separation (GC Column) reduction->separation detection 6. Detection (TCD) separation->detection integration 7. Signal Integration detection->integration calculation 8. Calculation of % Element integration->calculation

Caption: Workflow for CHNS Combustion Analysis.

A Classic Alternative: Schöniger Flask Combustion for Sulfur

Prior to the widespread availability of automated CHNS analyzers, the Schöniger flask combustion method was a common technique for the determination of sulfur and halogens in organic compounds.[5][6] While largely superseded for routine analysis due to its manual nature, it remains a valid and instructive method.

The Principle of Oxygen Flask Combustion

A weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum gauze basket attached to the stopper of a heavy-walled flask filled with oxygen. The paper is ignited, and the flask is immediately sealed. The rapid combustion in the pure oxygen atmosphere mineralizes the organic material. For sulfur-containing compounds, the sulfur is oxidized to sulfur trioxide (SO3), which is then absorbed into a solution (typically hydrogen peroxide) in the bottom of the flask to form sulfuric acid (H2SO4). The resulting sulfate ions can then be quantified by titration.[6]

Method Comparison: Combustion Analyzer vs. Schöniger Flask
FeatureCombustion (CHNS) AnalyzerSchöniger Flask Combustion
Principle Automated flash combustion with instrumental detectionManual combustion in an oxygen-filled flask with wet chemical finish
Elements Determined Simultaneously C, H, N, S (and O by pyrolysis)Primarily S and Halogens (one at a time)
Sample Size 1-3 mg5-100 mg
Analysis Time ~10 minutes per sample30-60 minutes per sample
Throughput High (automated)Low (manual)
Precision & Accuracy High (typically ±0.3% absolute deviation)[3]Moderate to High (dependent on operator skill)
Safety Enclosed system with safety featuresRequires careful handling of flammable materials and pressurized flask
Waste Generation Minimal gaseous and solid wasteLiquid waste from absorbing solution and titration
Visualizing the Method Comparison

Method_Comparison cluster_chns Combustion (CHNS) Analysis cluster_schoniger Schöniger Flask Combustion chns_adv Advantages: - Simultaneous multi-element analysis - High throughput and automation - High precision and accuracy - Small sample size chns_disadv Disadvantages: - High initial instrument cost schoniger_adv Advantages: - Low cost of setup - Good for single element (S, Halogen) determination schoniger_disadv Disadvantages: - Manual and time-consuming - Lower throughput - Larger sample size required - Potential safety hazards

Caption: Comparison of CHNS Analysis and Schöniger Flask Combustion.

Interpreting the Data: Theoretical vs. Experimental

For a newly synthesized compound like C9H9N3S, the experimental results from a CHNS analyzer are expected to be in close agreement with the theoretical values. Most peer-reviewed journals require the experimental values to be within ±0.4% of the calculated theoretical percentages for publication.[7]

Table 1: Theoretical vs. Expected Experimental Elemental Composition of C9H9N3S

ElementTheoretical %Expected Experimental % Range (±0.4%)
Carbon (C) 56.5156.11 - 56.91
Hydrogen (H) 4.754.35 - 5.15
Nitrogen (N) 21.9721.57 - 22.37
Sulfur (S) 16.7616.36 - 17.16

It is important to note that deviations outside this range do not necessarily indicate an incorrect structure but may point to the presence of impurities, residual solvents, or incomplete drying of the sample.[3] For instance, the presence of water would lead to a lower than expected percentage for all elements and a higher than expected hydrogen content.

Conclusion

The elemental analysis of C9H9N3S is a critical step in its characterization. Modern automated CHNS combustion analyzers provide a rapid, precise, and accurate method for determining the elemental composition of this and other organic compounds. While classic methods like Schöniger flask combustion offer a historical perspective and a low-cost alternative for specific elemental determinations, the advantages of automated systems in terms of throughput, safety, and multi-element capability make them the industry standard. The close agreement between experimental and theoretical data provides a high degree of confidence in the empirical formula of a newly synthesized compound, a cornerstone of rigorous scientific research in drug development and materials science.

References

  • University of Illinois, School of Chemical Sciences. Elemental Composition Calculator. [Link]

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]

  • ISO 10694:1995, Soil quality — Determination of organic and total carbon after dry combustion (elementary analysis), International Organization for Standardization, Geneva, CH. [Link]

  • Omni Calculator. Percent Composition Calculator. [Link]

  • Alpha Resources. D-5291 - Analytical Method. [Link]

  • Wikipedia. Schöniger oxidation. [Link]

  • Conti Testing Laboratories. ISO 10694. [Link]

  • University of Sheffield. Elemental Analysis Calculator. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 935-942. [Link]

  • Pearson. Element Mass % Calculator. [Link]

  • Scribd. Iso 10694 1995. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Bentham Science Publishers. Oxygen Flask Combustion Method. [Link]

  • Conti Testing Laboratories. ASTM D5291. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. AMC Technical Briefs, No. 29, April 2008. [Link]

  • ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002. [Link]

  • ASTM E443-80 (Reapproved 1996), Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 1996. [Link]

  • U.S. Geological Survey. (2020). PGRL Total Organic Carbon and Total Carbon Method. [Link]

  • Defense Technical Information Center. (1974). Oxygen Flask Method for Determining Elements in Oils - An Evaluation. [Link]

  • SlideShare. (2018). Oxygen flask combustion method ppt.pdf. [Link]

  • ResearchGate. (2019). Simplified diagram of CHNS elemental analyzer... [Link]

  • Wikipedia. Combustion analysis. [Link]

  • SlideShare. (2016). 7. CHNOS Analyser.pptx. [Link]

  • Preparatory Chemistry. Combustion Analysis. [Link]

  • ResearchGate. (2019). Flow chart for combustion system. [Link]

  • TSI. Combustion Analysis Basics. [Link]

  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. [Link]

  • Chemaxon. Elemental Analysis Plugin - Documentation. [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. [Link]

  • ResearchGate. (2020). Results of CHNS and ICP-OES Chemical Analyses Carried out on All Samples. [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules, 29(18), 4305. [Link]

  • Royal Society of Chemistry. (2006). Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine. Journal of Analytical Atomic Spectrometry, 21(10), 1092-1095. [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 935–942. [Link]

  • PubMed. (2001). Comparison of different digestion methods for total decomposition of siliceous and organic environmental samples. Analytical Sciences, 17(12), 1395-9. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Part 1: Executive Safety Directive Stop and Read: This compound presents a dual challenge: biological toxicity (typical of nitrogen heterocycles) and olfactory hazards (characteristic of thiols).[1] Improper disposal not...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: This compound presents a dual challenge: biological toxicity (typical of nitrogen heterocycles) and olfactory hazards (characteristic of thiols).[1] Improper disposal not only violates environmental regulations but can trigger facility-wide odor complaints, leading to operational shutdowns.

Immediate Hazard Profile:

  • Chemical Identity: 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Acute Toxicity (Oral - Category 4).

  • Operational Risk: High potential for "stench" migration. The thiol (-SH) group has a low odor threshold; trace contamination on glassware can foul laboratory air handling systems.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 (Minimum)Prevents inhalation of dust. For large quantities (>10g), use a half-face respirator with Organic Vapor/Acid Gas cartridges.
Dermal Nitrile Gloves (Double-gloved)Standard nitrile provides sufficient splash protection. Double-gloving allows outer glove removal immediately upon contamination.
Ocular Chemical Goggles Safety glasses are insufficient for powders that may become airborne.
Engineering Fume Hood (Required)Never handle this compound on an open bench. Air velocity >100 fpm required.

Part 2: Technical Grounding & Causality

To dispose of this chemical safely, you must understand its reactivity.

  • The Thiol Group (-SH): This is the source of the odor and the primary target for neutralization. Thiols are acidic (

    
     for triazole thiols) and can be oxidized to disulfides (R-S-S-R) or sulfonic acids (
    
    
    
    ).
    • Implication: Oxidizing agents (Bleach/Hypochlorite) effectively "kill" the smell by converting the volatile thiol into non-volatile oxidized derivatives [1].

  • The Triazole Ring: A stable, nitrogen-rich heterocycle.

    • Implication: Combustion produces Nitrogen Oxides (NOx) and Sulfur Oxides (SOx). Do not attempt to burn this in a standard trash incinerator; it requires high-temperature chemical incineration with scrubbers.

  • Solubility: The o-tolyl (2-methylphenyl) group adds lipophilicity, making the compound sparingly soluble in water but soluble in organic solvents.

    • Critical Error: Do not attempt to wash bulk solids down the drain with water. They will precipitate in the P-trap and off-gas continuously.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Bulk Solid Waste (Surplus Chemical)

Best Practice: Do not treat bulk chemicals chemically unless required by local EHS. Packaging for incineration is safer.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Primary Seal: Ensure the cap is tight.[1] Wrap the cap junction with Parafilm or electrical tape to prevent vapor leaks.

  • Secondary Containment: Place the container inside a heavy-duty Ziploc bag or a heat-sealed plastic sleeve.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol"

    • Hazards: Irritant, Toxic.[2][3]

    • Critical Marking: Write "STENCH" prominently on the label. This warns waste handlers to not open the drum indoors.

Scenario B: Glassware Decontamination & Trace Residue (The "Kill Bath")

Objective: Neutralize odor on spatulas, flasks, and funnels before they leave the fume hood.

The "Kill Bath" Protocol: We utilize oxidative decomposition using Sodium Hypochlorite (Bleach).

  • Reagent: 10% Bleach solution (Commercial bleach diluted 1:5 with water).

  • Safety Warning: NEVER mix bleach with Acetone, Ethanol, or other ketones/alcohols. This produces Chloroform (toxic) or explosive chloro-acetones [2]. Use water or dilute detergent only.

Procedure:

  • Preparation: In the fume hood, prepare a plastic tub with the bleach solution.

  • Soak: Submerge contaminated glassware/tools immediately after use.[4]

  • Duration: Soak for 2-12 hours . The thiol oxidizes to a sulfonate/disulfide.[5]

  • Rinse: Remove items, rinse copiously with water, then wash with standard laboratory detergent.

  • Bath Disposal: The spent bleach bath now contains oxidized sulfur species.[4] Check pH (likely basic). Neutralize to pH 7-9 with dilute acid (carefully, in hood—chlorine gas risk if too acidic) and dispose of down the drain only if permitted by local water authority. Otherwise, bottle as "Aqueous Waste - Oxidizers".

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic for handling this compound.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation TypeCheck Identify Waste Type Start->TypeCheck BulkSolid Bulk Solid (Surplus Reagent) TypeCheck->BulkSolid TraceResidue Trace Residue (Glassware/Tools) TypeCheck->TraceResidue LiquidWaste Liquid Mother Liquor (Reaction Solvents) TypeCheck->LiquidWaste PackSeal Double Bag & Seal Mark 'STENCH' BulkSolid->PackSeal BleachOx Bleach Oxidation Bath (10% NaOCl, No Acetone) TraceResidue->BleachOx Segregate Segregate by Solvent (Halogenated vs Non-Halogenated) LiquidWaste->Segregate Incineration High-Temp Incineration (Lab Waste Vendor) PackSeal->Incineration RCRA Stream Drain Drain Disposal (Only if Neutralized & Permitted) BleachOx->Drain After Neutralization Segregate->Incineration

Figure 1: Decision tree for triazole-thiol waste streams. Note the critical prohibition of acetone in the bleach oxidation step.

Part 5: Regulatory & Compliance Data

Waste Classification (RCRA - USA)

While 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not explicitly "P-listed" or "U-listed" (like specific thiols or cyanides), it is regulated based on Characteristics :

  • Waste Code: Generally falls under Non-Regulated Organic Solid unless mixed with solvents.

  • If Ignitable (in solvent): D001 .

  • If Reactive (rare): D003 (Only if it generates toxic gases with water, which is unlikely for this stable triazole, but "Stench" often triggers conservative handling).

  • European Waste Catalogue (EWC): 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

Compatibility Matrix
Substance ClassCompatibilityReaction Risk
Strong Oxidizers (Nitric Acid, Peroxides)Incompatible Violent reaction, fire, SOx/NOx generation.
Strong Acids Caution Potential to protonate and change solubility; unlikely to evolve H2S but best avoided.
Hypochlorites (Bleach) Compatible (Controlled) Used for neutralization. Exothermic. Do not mix with acids (Cl2 gas).
Acetone/Ketones Incompatible (with Bleach) Haloform reaction (Chloroform generation).

Part 6: Emergency Contingency

Spill Response (< 10 grams):

  • Evacuate the immediate area if the smell is overwhelming.

  • Don PPE: Goggles, double nitrile gloves, N95.

  • Cover: Cover the spill with a Spill Pillow or Vermiculite .

  • Neutralize: Spray the absorbent lightly with 10% Bleach solution to kill the odor (ensure good ventilation).

  • Collect: Scoop into a wide-mouth jar, seal, and label as hazardous waste.

  • Clean: Wash the surface with soapy water, then a dilute bleach wipe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • University of Washington, Environmental Health & Safety. Guidelines for Stench Chemicals (Thiols/Mercaptans).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6][7]

  • PubChem. Compound Summary: 4-methyl-4H-1,2,4-triazole-3-thiol (Analogous Structure Safety Data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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